Product packaging for Bismuth (III) nitrate oxide(Cat. No.:)

Bismuth (III) nitrate oxide

Cat. No.: B1367827
M. Wt: 1470.05 g/mol
InChI Key: HVRSTLCKIBWUMG-UHFFFAOYSA-M
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Description

Bismuth (III) nitrate oxide, more commonly referred to in research as bismuth oxynitrate or bismuth subnitrate, represents a class of important inorganic compounds with significant value in modern materials science and biomedical research. Its structure consists of complex octahedral cluster cations, specifically [Bi 6 O 4 (OH) 4 ] 6+ , with nitrate counterions, which can form various hydrates . This compound serves as a foundational precursor for the synthesis of advanced bismuth oxide (Bi 2 O 3 ) nanomaterials. Researchers utilize it in combustion, sol-gel, and hydrothermal synthesis methods to produce nanoparticles with defined monoclinic or rhombohedral phases . These nanomaterials are extensively investigated for their exceptional ultraviolet (UV) radiation blocking capabilities across the UV-A, UV-B, and UV-C spectra, making them attractive for developing protective coatings . Furthermore, the bismuth oxide nanoparticles derived from this precursor exhibit potent and broad-spectrum antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus ) and Gram-negative (e.g., Escherichia coli , Salmonella , Pseudomonas aeruginosa ) bacteria . In a biomedical context, bismuth oxynitrate itself has a well-documented history of use in gastrointestinal medications. Its mechanistic action is multi-faceted, involving the formation of a protective coating on the gastric mucosa and the direct targeting of pathogens like Helicobacter pylori . It disrupts key bacterial enzymes, including urease and alcohol dehydrogenase, and induces oxidative stress within the microorganism . The compound is characterized by its high molecular weight and low systemic absorption, resulting in a favorable safety profile for research applications . This compound is supplied as a high-purity solid for research applications. It is thermally unstable, typically decomposing at temperatures around 260 °C to form bismuth oxide, and is insoluble in water . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Bi5H17N4O22 B1367827 Bismuth (III) nitrate oxide

Properties

Molecular Formula

Bi5H17N4O22

Molecular Weight

1470.05 g/mol

InChI

InChI=1S/5Bi.4NO3.9H2O.O/c;;;;;4*2-1(3)4;;;;;;;;;;/h;;;;;;;;;9*1H2;/q5*+1;4*-1;;;;;;;;;;/p-1

InChI Key

HVRSTLCKIBWUMG-UHFFFAOYSA-M

Canonical SMILES

[N+](=O)([O-])O[Bi].[N+](=O)([O-])O[Bi].[N+](=O)([O-])O[Bi].[N+](=O)([O-])O[Bi].O.O.O.O.O.O.O.O.O[Bi]=O

Origin of Product

United States

Synthesis Methodologies and Process Control of Bismuth Iii Nitrate Oxide and Bismuth Based Materials

Hydrolytic Precipitation Techniques

Hydrolytic precipitation is a prominent and widely employed method for the synthesis of bismuth (III) nitrate (B79036) oxide and related bismuth-based materials. This technique relies on the hydrolysis of bismuth (III) nitrate solutions, a process that is highly sensitive to reaction conditions and leads to the formation of various basic bismuth nitrate polymorphs.

Aqueous Hydrolysis of Bismuth (III) Nitrate Solutions

The synthesis of bismuth (III) compounds, including basic nitrates, frequently commences with the hydrolytic processing of nitric acid solutions containing metallic bismuth. sibran.ru Bismuth (III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) is a common precursor which readily undergoes hydrolysis in aqueous environments. researchgate.netwikipedia.org The hydrolysis of Bi(NO₃)₃ in aqueous solution can yield a series of hexanuclear bismuth oxido nitrates, such as Bi₆O₄(OH)₄(NO₃)₅(H₂O) and [Bi₆O₄(OH)₄(NO₃)₆(H₂O)₂]·H₂O. acs.orgnih.gov This process is complex, and the composition of the resulting precipitate is highly dependent on the solution's pH. researchgate.net

The general approach involves dissolving a bismuth salt, typically bismuth (III) nitrate pentahydrate, in an acidic solution to prevent premature precipitation. matec-conferences.orglibretexts.org Subsequently, the addition of water or a basic solution induces hydrolysis, leading to the precipitation of basic bismuth nitrates. sibran.rusibran.ru For instance, the compound Bi₆O₅(OH)₃₅·3H₂O can be readily obtained through the hydrolysis of bismuth(III) nitrate solutions with sodium hydroxide (B78521). researchgate.netrsc.org

Influence of pH and Molar Ratio on Hydrolysis Products

The pH of the reaction medium and the molar ratios of the reactants are critical parameters that dictate the composition and crystalline structure of the hydrolysis products. researchgate.net Depending on the pH of the nitric acid solution and the Bi:nitrate molar ratio, different cluster ions can be preferentially formed. researchgate.net For example, at a pH range of 0.55 to 1.0, the hydrolytic precipitation of bismuth from nitrate solutions by adding water or an ammonium (B1175870) carbonate solution yields the oxohydroxonitrate form Bi₆O₅(OH)₃₅·3H₂O. sibran.ru

As the pH of the mixture increases, for instance by the addition of an aqueous sodium hydroxide solution, different polymorphs can be formed. matec-conferences.org Between pH 3 and 6 at room temperature, an X-ray amorphous oxohydroxonitrate, Bi₆O₆(OH)₂₄·2H₂O, has been observed to form. matec-conferences.org The degree of bismuth precipitation is also significantly influenced by pH, with nearly complete precipitation (99.99%) achievable at a pH of 3. sibran.ru

The molar ratio of reactants, such as the ratio of a precipitating agent to the bismuth salt, also plays a crucial role. For example, in the synthesis of bismuth (III) tartrates from nitrate solutions, the conditions for the formation of different products were determined by varying the molar ratios of the reactants. researchgate.net

Role of Water and Ammonium Carbonate in Precipitation

Water acts as the primary agent for hydrolysis in these synthesis methods. Diluting a bismuth-containing nitric acid solution with water is a key step to initiate the precipitation of basic bismuth nitrates. sibran.rumatec-conferences.org The volume ratio of water to the bismuth-containing solution can be a controlled parameter to influence the outcome of the precipitation. sibran.ru

Ammonium carbonate is also utilized as a precipitating agent in the hydrolytic purification of bismuth. sibran.rusibran.ru The addition of an ammonium carbonate solution to a bismuth nitrate solution can effectively induce the precipitation of basic bismuth nitrates. sibran.ru Studies have shown that as the concentration of ammonium carbonate in the system increases, the pH of the pulp rises, leading to a decrease in the nitrate ion to bismuth ratio in the precipitate and an increase in the carbonate ion to bismuth ratio. sibran.ru At a pH ≥ 8.0, the nitrate ions can be completely substituted by carbonate ions, resulting in the formation of bismuth oxocarbonate ((BiO)₂CO₃). sibran.rumatec-conferences.org

Formation of Basic Bismuth Nitrate Polymorphs via Hydrolysis

The hydrolysis of bismuth (III) nitrate solutions is known to produce a variety of basic bismuth nitrate (BBN) polymorphs. researchgate.netresearchgate.net The specific polymorph obtained is a function of the synthesis conditions. Over twenty different basic bismuth nitrates have been described in the literature, each with a composition determined by the synthetic conditions. researchgate.net

Several specific polymorphs have been synthesized and characterized. For instance, Bi₆O₅(OH)₃₅·3H₂O is readily formed by hydrolysis with sodium hydroxide or through homogeneous hydrolysis with dilute urea (B33335) solutions. researchgate.netrsc.org Another polymorph, Bi₆O₆(OH)₃₃·1.5H₂O, is obtained via hydrothermal synthesis at 190 °C from either Bi(NO₃)₃·5H₂O or from Bi₆O₅(OH)₃₅·3H₂O. researchgate.netrsc.org A third polymorph, Bi₆O₅(OH)₃₅·2H₂O, was synthesized at 100 °C from an aqueous solution containing bismuth(III) nitrate and urea. researchgate.netrsc.org

The hydrolysis of Bi(NO₃)₃ can also lead to the formation of novel polynuclear basic bismuth nitrates, including Bi₆O₄(OH)₄(NO₃)₅(H₂O) and [Bi₆O₄(OH)₄(NO₃)₆(H₂O)₂]·H₂O. acs.orgnih.gov Further variation of hydrolysis conditions can produce even larger bismuth oxido nitrate clusters. acs.orgnih.gov

Table 1: Influence of pH on Bismuth Precipitation

pH Degree of Bismuth Precipitation (%) Residual Bismuth Concentration (g/L) Reference
0.8-1 93-97 (at 20-25 °C) 5-10 sibran.ru
0.8-1 97-99 (at 60 °C) 2-5 sibran.ru
3 99.99 ~0.05 sibran.ru

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal methods are powerful techniques for the synthesis of well-defined nanoparticles and nanostructures of bismuth (III) nitrate oxide and other bismuth-based materials. These methods involve carrying out the synthesis in a sealed vessel under elevated temperature and pressure, which can significantly influence the crystallinity, morphology, and size of the resulting products.

Synthesis of Nanoparticles and Nanostructures

Bismuth oxide (Bi₂O₃) nanoparticles can be synthesized via a facile hydrolysis solvothermal route using a solution of bismuth nitrate pentahydrate in ethylene (B1197577) glycol at temperatures ranging from 120-150°C. eemj.eutuiasi.ro This method involves the self-hydrolysis of the bismuth precursor followed by solvothermal dehydration and crystallization, without the need for catalysts or additives. tuiasi.ro The reaction temperature, duration, and initial solution concentration are key factors that influence the formation of the Bi₂O₃ nanoparticles. tuiasi.ro

Hydrothermal synthesis has also been employed to produce Bi₂O₃ nanoparticles. scispace.com In a typical hydrothermal process, bismuth (III) nitrate is dissolved in nitric acid, followed by the addition of a precipitating agent like sodium hydroxide. scispace.com The resulting mixture is then subjected to hydrothermal treatment. This method has been used to successfully synthesize Bi₂O₃ nanoparticles with good efficiency for photocatalytic applications. scispace.com Similarly, bismuth oxide nanosheets have been synthesized using the hydrothermal method with Bi(NO₃)₃ and ammonium hydroxide as raw materials. researchgate.net

The solvothermal reduction of Bi³⁺ from bismuth (III) nitrate pentahydrate in ethylene glycol, which acts as both the solvent and the reducing agent, can produce bismuth nanoparticles with diameters in the range of 75–103 nm at a reduction temperature of 200°C. researchgate.net The thermal reduction temperature and the initial bismuth nitrate concentration are critical parameters for controlling the phase composition and crystal size. researchgate.net Another solvothermal process using ethylene glycol and ethyl alcohol as solvents at 120°C has been used to prepare bismuth oxide nanoparticles with diameters of about 50-100 nm. atlantis-press.com

Table 2: Synthesis of Bismuth-Based Nanoparticles

Synthesis Method Precursor(s) Solvent(s) Temperature (°C) Resulting Nanostructure Size Reference
Hydrolysis Solvothermal Bismuth nitrate pentahydrate Ethylene glycol 120-150 Bismuth oxide (Bi₂O₃) nanoparticles 13.4 – 30.7 nm tuiasi.ro
Hydrothermal Bismuth (III) nitrate, Sodium hydroxide Water - Bismuth oxide (Bi₂O₃) nanoparticles - scispace.com
Hydrothermal Bismuth (III) nitrate, Ammonium hydroxide Water - Bismuth oxide (Bi₂O₃) nanosheets - researchgate.net
Solvothermal Reduction Bismuth (III) nitrate pentahydrate Ethylene glycol 200 Bismuth nanoparticles 75-103 nm researchgate.net
Solvothermal Bismuth (III) nitrate pentahydrate Ethylene glycol, Ethyl alcohol 120 Bismuth oxide nanoparticles 50-100 nm atlantis-press.com

Impact of Reaction Temperature and Duration

The reaction temperature and duration are critical parameters in the synthesis of this compound and other bismuth-based materials, significantly influencing the phase, crystallinity, and morphology of the final product. researchgate.netresearchgate.net Precise control over these factors allows for the tailoring of material properties for specific applications.

In hydrothermal and solvothermal synthesis, temperature plays a pivotal role in the formation and phase transformation of bismuth compounds. For instance, in the solvothermal synthesis of bismuth oxide (Bi₂O₃) nanoparticles from bismuth nitrate pentahydrate in ethylene glycol, the reaction temperature is a key factor. researchgate.net While Bi₂O₃ can be formed at temperatures around 140°C, an increase to 150°C can lead to the partial reduction of bismuth oxide to metallic bismuth. researchgate.net The duration of the reaction also affects the morphology and crystal size. Longer reaction times in hydrothermal synthesis have been shown to promote the formation of two-dimensional structures, such as nanosheets. bohrium.com

Studies have demonstrated a direct correlation between reaction temperature and the size of the resulting nanoparticles. Generally, an increase in the hydrothermal reaction temperature leads to an increase in the average particle size. acs.org For example, in one study, the average size of bismuth oxide nanorods increased from 190 nm to 320 nm as the temperature was raised from 70°C to 120°C. acs.org Similarly, extended reaction times can also lead to the formation of larger nanoparticles. acs.org

The interplay between temperature and time is crucial for achieving the desired phase. For example, a bismuth-based metal-organic framework (MOF) can be prepared under solvothermal conditions at 100°C for 3 hours, which can then be converted to bismuth oxide nanoparticles through calcination at 550°C for 5 hours. acs.org In the synthesis of bismuth sulfide (B99878) nanorods, a calcination duration of 2 hours at 400°C was sufficient for the complete decomposition of the precursor to the desired orthorhombic phase. northumbria.ac.uk

The following table summarizes the impact of temperature and duration on the synthesis of bismuth-based materials based on various research findings.

Table 1: Effect of Temperature and Duration on Bismuth-Based Material Synthesis

Precursor Synthesis Method Temperature (°C) Duration Product Key Finding Reference
Bismuth nitrate pentahydrate Solvothermal 120-150 - Bismuth oxide nanoparticles Temperature influences phase purity; higher temperatures can cause reduction to metallic Bi. researchgate.net researchgate.net
Bismuth tris-diethyldithiocarbamate Hydrothermal 180 6-24 h Bismuth sulfide particles Increased time and temperature lead to the formation of 2D particles. bohrium.com bohrium.com
Bismuth nitrate pentahydrate Hydrothermal 70-120 4 h Bismuth oxide nanorods Nanoparticle size increases with increasing temperature. acs.orgunict.it acs.orgunict.it
Bismuth-based MOF Solvothermal/Calcination 100 / 550 3 h / 5 h Bismuth oxide nanoparticles Specific temperature and time are required for MOF synthesis and subsequent conversion. acs.org acs.org
Bismuth N-ethyl cyclohexyl dithiocarbamate Thermal Decomposition 400 2 h Bismuth sulfide nanorods Sufficient duration at a specific temperature is needed for complete precursor decomposition. northumbria.ac.uk northumbria.ac.uk

Control of Initial Solution Concentration and Solvent Systems

The initial concentration of precursors and the choice of solvent system are fundamental variables that exert significant control over the synthesis of this compound and related bismuth compounds. These factors directly influence the nucleation and growth kinetics, thereby affecting the particle size, morphology, and even the chemical composition of the final product. researchgate.net

The concentration of the bismuth precursor, typically bismuth nitrate, has a notable impact on the crystallite size of the resulting nanoparticles. researchgate.net Research has shown that in the hydrothermal synthesis of bismuth oxide, an increase in the initial bismuth nitrate concentration leads to a decrease in the crystallite size of the nanoparticles. researchgate.net This phenomenon is attributed to a higher nucleation rate compared to the growth rate at higher precursor concentrations, which results in the formation of smaller initial particles. researchgate.net For instance, crystallite sizes of bismuth oxide nanoparticles have been controlled in the range of 13.4 to 30.7 nm by varying the initial bismuth nitrate concentrations from 0.3 mol/L to 0.05 mol/L, respectively. researchgate.net

The solvent system employed in the synthesis plays a crucial role in determining the phase and morphology of the product. In solvothermal methods, organic solvents like ethylene glycol and ethyl alcohol have been utilized to produce bismuth oxide nanoparticles. unict.it The use of ethylene glycol can also help prevent the premature hydrolysis of bismuth nitrate pentahydrate. unict.it The choice of solvent can be even more complex, involving mixtures that also act as reagents. For example, a combination of dichloromethane (B109758) and N,N-dimethylformamide has been used in the solvothermal synthesis of bismuth-based halide perovskites. northumbria.ac.uk

Furthermore, the type of base and solvent used in conjunction can lead to the formation of different bismuth compounds. A facile solution crystallization route using bismuth nitrate pentahydrate as the precursor demonstrated that varying the base (e.g., hexamethylenetetramine or ammonia) and the solvent (e.g., 2-methoxyethanol (B45455) or ethylene glycol) resulted in the selective synthesis of different compounds, including basic bismuth nitrate ([Bi₆O₆(OH)₂(NO₃)₄·2H₂O]), δ-Bi₂O₃, β-Bi₂O₃, and Bi₅O₇NO₃. nist.gov The pH of the solution, which is influenced by the concentration of acidic or basic components, is also a critical factor. For example, in the Bi₂O₃-H₂O-HNO₃ system, the concentration of nitric acid dictates whether basic bismuth nitrate or bismuth nitrate pentahydrate is formed. bohrium.com

The following table provides examples of how different solution concentrations and solvent systems affect the synthesis of bismuth-based materials.

Table 2: Influence of Solution Concentration and Solvent Systems on Bismuth-Based Material Synthesis

Precursor Solvent/Reagents Concentration Product Key Finding Reference
Bismuth nitrate pentahydrate Ethylene glycol 0.05 - 0.3 mol/L Bismuth oxide nanoparticles Crystallite size decreases with increasing initial concentration. researchgate.net researchgate.net
Bismuth nitrate pentahydrate Ethylene glycol, Ethyl alcohol - Bismuth oxide nanoparticles Solvothermal synthesis is facilitated by these organic solvents. unict.it unict.it
- Dichloromethane/N,N-dimethylformamide - Bismuth-based halide perovskite Solvent mixture also acts as a reagent in the solvothermal process. northumbria.ac.uk northumbria.ac.uk
Bismuth nitrate pentahydrate 2-methoxyethanol/H₂O, Hexamethylenetetramine - Basic bismuth nitrate Specific solvent and base combination yields a particular bismuth compound. nist.gov nist.gov
Bismuth nitrate pentahydrate Ethylene glycol/H₂O, Hexamethylenetetramine pH ≈ 6 δ-Bi₂O₃ Changing the solvent from 2-methoxyethanol to ethylene glycol results in a different phase. nist.gov nist.gov
Bismuth oxide Nitric acid/Water Variable HNO₃ concentration Basic bismuth nitrate or Bismuth nitrate pentahydrate The concentration of nitric acid determines the final product. bohrium.com bohrium.com

Microwave-Assisted Hydrothermal Methods for Enhanced Morphology

Microwave-assisted hydrothermal synthesis has emerged as a rapid and efficient technique for the production of bismuth-based materials with controlled and often enhanced morphologies. This method utilizes microwave irradiation to achieve uniform and rapid heating of the reaction mixture, which can significantly accelerate the nucleation and growth of crystals, leading to shorter reaction times and improved product characteristics compared to conventional heating methods. researchgate.netacs.org

The application of microwave energy can have a profound effect on the morphology and phase of the synthesized materials. For instance, the power level of the microwave irradiation can be used to control the size of elemental bismuth spheres and can even determine whether the final product is metallic bismuth or bismuth oxide. bohrium.com In the synthesis of bismuth oxide, microwave-assisted methods have been shown to produce single-phase, ultrafine powders, with the pH of the solution being a critical parameter for controlling the resulting phase. unict.it The rapid and homogeneous heating provided by microwaves can directly influence the nucleation process, often leading to the formation of smaller and more stable nanoparticles in a significantly shorter time. researchgate.netnorthumbria.ac.uk

This technique has been successfully employed to create a variety of complex and well-defined morphologies. For example, bismuth titanate nanosheets have been synthesized using a microwave-initiated combustion method, a process that takes only minutes compared to the hours or days required by other methods. researchgate.net In another study, pure-phase bismuth ferrite (B1171679) (BiFeO₃) microflowers were synthesized in just three minutes by optimizing the microwave power and the concentration of the mineralizer (KOH). researchgate.net The rapid crystallization process facilitated by microwave heating is a key advantage, as demonstrated in the synthesis of Bi₂CrO₆ crystals where sharp diffraction peaks appeared within 8.5 minutes. acs.org

The following table summarizes the outcomes of using microwave-assisted hydrothermal methods for the synthesis of various bismuth-based materials.

Table 3: Enhanced Morphology of Bismuth-Based Materials via Microwave-Assisted Synthesis

Precursor(s) Microwave Power/Time Product Morphology Key Finding Reference
Bismuth and titanium precursors - Bismuth titanate Nanosheets Rapid synthesis (minutes) compared to conventional methods. researchgate.net researchgate.net
Bismuth oxide 120-1200 W Elemental Bismuth or Bismuth oxide Spheres or Flakes Microwave power level controls the product's phase and morphology. bohrium.com bohrium.com
Bismuth nitrate - Bismuth oxide Ultrafine powder pH is a key factor in determining the phase of the product. unict.it unict.it
Bismuth nitrate pentahydrate 450 W / 5 min Bismuth nanoparticles Spherical Microwave irradiation leads to rapid formation of small, stable nanoparticles. northumbria.ac.uk northumbria.ac.uk
Bismuth and Chromium precursors - Bismuth chromate (B82759) (Bi₂CrO₆) Crystals with high crystallinity and uniform morphology Rapid crystallization is achieved within minutes. acs.org acs.org
BiCl₃, FeCl₃·6H₂O 800 W / 3 min Bismuth ferrite (BiFeO₃) Microflowers Pure-phase material synthesized in a very short reaction time. researchgate.net researchgate.net

Electrochemical Synthesis Methods

Galvanostatic Electrodeposition from Acidic Bismuth (III) Solutions

Galvanostatic electrodeposition, a technique where a constant current is applied to the working electrode, is a widely utilized method for the synthesis of bismuth and bismuth-based materials from acidic solutions containing bismuth (III) ions. This approach offers precise control over the deposition rate and, consequently, the thickness and morphology of the resulting films. The precursor for the bismuth (III) ions is often bismuth nitrate dissolved in an acidic electrolyte, typically nitric acid, to prevent the hydrolysis and precipitation of bismuth salts. researchgate.netbohrium.com

The electrodeposition of bismuth from these acidic nitrate solutions has been shown to be a viable process for producing a range of bismuth-containing materials. researchgate.net Studies have demonstrated the successful deposition of elemental bismuth films from such electrolytes. researchgate.netbohrium.comresearchgate.net The process can be highly efficient, with current efficiencies of 100% reported for bismuth deposition on gold electrodes, indicating that the applied current is solely used for the reduction of Bi³⁺ ions to metallic bismuth without significant side reactions like nitrate reduction on certain substrates. researchgate.netbohrium.com

This method is not limited to the deposition of pure bismuth. By co-depositing with other metallic precursors, bismuth-containing alloys and compounds can be synthesized. For example, bismuth telluride (Bi₂Te₃) films have been prepared by both galvanostatic and potentiostatic methods from nitric acid solutions containing both bismuth and tellurium precursors. nist.gov The galvanostatic mode is particularly noted for its ability to easily control the film morphology and thickness by adjusting parameters such as the deposition current and time. nist.gov

The versatility of galvanostatic electrodeposition is further highlighted by its application in creating complex, three-dimensional structures. For instance, hexagon-shaped bismuth nano- and micro-architectures have been successfully electrodeposited onto copper electrodes from a nitrate bath under constant current conditions. acs.org The morphology of these structures can be tuned by controlling the deposition rate. acs.org

Influence of Current Density and Electrode Material on Product Characteristics

Current Density: The applied current density directly affects the rate of deposition and the overpotential at the electrode surface, which in turn governs the nucleation and growth mechanism of the deposit. northumbria.ac.uk Generally, lower current densities tend to produce smoother and more uniform films. northumbria.ac.uk For instance, in the electrodeposition of bismuth films, current densities of 1.5 mA/cm² and 2.5 mA/cm² yielded the brightest and smoothest films, whereas higher current densities (above 10 mA/cm²) resulted in significantly rougher surfaces. northumbria.ac.uk In some systems, increasing the current density can lead to a decrease in the grain size of the deposit. bohrium.com This is often attributed to an increased rate of nucleation of new crystals over the growth of existing ones at higher overpotentials. bohrium.com The current density can also impact the chemical composition of the deposit, especially in alloy or compound deposition. For example, in the electrodeposition of Sn-Bi alloys, the composition of the deposit can be influenced by the applied current density. acs.org

Electrode Material: The substrate on which the deposition occurs plays a crucial role in the initial stages of film growth and can influence the morphology and adhesion of the deposit. The size and shape of electrodeposited bismuth particles have been shown to be strongly dependent on the electrode material used, with different morphologies observed on platinum (Pt), gold (Au), aluminum (Al), and indium tin oxide (ITO) electrodes. researchgate.net The interaction between the deposited material and the substrate can affect the nucleation process. For example, the nucleation of bismuth on a gold electrode has been observed to be instantaneous. researchgate.net The choice of electrode material can also be critical for the successful deposition of certain materials. While bismuth electrodeposition on a gold surface may be successful, deposition on titanium under the same conditions can be challenging. acs.org

The following table summarizes the effects of current density and electrode material on the characteristics of electrodeposited bismuth-based materials.

Table 4: Effect of Current Density and Electrode Material on Electrodeposited Bismuth

Parameter Variation Substrate Product Observed Effect Reference
Current Density 1.5 - 180 mA/cm² Gold-plated steel Bismuth film Lower current densities (e.g., 1.5 mA/cm²) produce smoother, more uniform films. northumbria.ac.uk northumbria.ac.uk
Current Density 0.18 - 70.0 mA/cm² - Bismuth film Increasing current density leads to a decrease in grain size and a change in grain shape. bohrium.com bohrium.com
Electrode Material Pt, Au, Al, ITO - Metallic Bismuth The size and morphology of the deposited particles are strongly dependent on the electrode material. researchgate.net researchgate.net
Electrode Material Gold vs. Titanium - Bismuth Successful deposition on gold, but little to no deposition on titanium under the same conditions. acs.org acs.org
Current Density 10 - 100 mA cm⁻² - Bismuth (III) oxide precursor Affects surface morphology and chemical composition of the as-deposited material. researchgate.netunict.it researchgate.netunict.it

Post-Deposition Thermal Treatment for Material Transformation

Post-deposition thermal treatment, or annealing, is a crucial step in the synthesis of many bismuth-based materials prepared by electrodeposition. The as-deposited material is often a precursor, which can be amorphous or a mixture of phases, and requires a subsequent heat treatment to transform it into the desired crystalline compound with the target properties. researchgate.net This thermal processing allows for the control of crystallinity, grain size, and phase composition of the final material. northumbria.ac.uknih.gov

The annealing temperature and atmosphere are critical parameters that dictate the outcome of the transformation. For instance, electrodeposited precursors consisting of amorphous bismuth and molybdenum oxides can be converted into crystalline bismuth molybdate (B1676688) nanowires by annealing at 450°C in an air atmosphere. researchgate.net Similarly, electrodeposited bismuth-copper films can be thermally oxidized to form bismuth-copper oxide. urfu.ru In the synthesis of bismuth vanadate (B1173111) (BiVO₄), an electrodeposited bismuth film is first prepared and then subjected to thermal oxidation to form the final compound. researchgate.net The annealing temperature in this case not only facilitates the oxidation but also influences the grain size and crystallinity of the BiVO₄ film, which in turn affects its photoelectrochemical performance. northumbria.ac.uknih.gov

The annealing atmosphere can also be tailored to achieve specific outcomes. For example, annealing a sol-gel derived bismuth oxynitrate precursor in a forming gas (a mixture of hydrogen and nitrogen) at 350°C can lead to the formation of β-Bi₂O₃, a phase that may not be obtained by annealing in air or nitrogen alone at the same temperature. unict.it This reactive annealing can also introduce oxygen vacancies into the material, which can enhance its electrochemical properties. unict.it

The following table provides examples of how post-deposition thermal treatment is used to transform electrodeposited bismuth precursors.

Table 5: Material Transformation via Post-Deposition Thermal Treatment

As-Deposited Precursor Annealing Temperature (°C) Atmosphere Final Product Transformation/Effect Reference
Amorphous Bismuth and Molybdenum Oxides 450 Air Bismuth molybdate nanowires Crystallization and morphological transformation from spheres to nanowires. researchgate.net researchgate.net
Bismuth oxynitrate (sol-gel) 350 Forming Gas (H₂/N₂) β-Bi₂O₃ with Bi⁰ Controlled phase production and formation of a nanocrystalline porous structure. unict.it unict.it
Bismuth film 400 - 540 Air Bismuth vanadate (BiVO₄) Higher temperatures lead to larger grain size and improved crystallinity. northumbria.ac.uknih.gov northumbria.ac.uknih.gov
Bismuth-Copper film - - Bismuth-Copper Oxide Thermal oxidation of the metallic precursor film. urfu.ru urfu.ru
Bismuth film - Vacuum Bismuth film Annealing improves crystal structure, leading to lower resistivity and higher magnetoresistance. jyu.fi jyu.fi

Solution Combustion and Thermal Decomposition Routes

Solution combustion and thermal decomposition represent versatile and widely employed methods for the synthesis of bismuth oxide materials. These techniques offer control over the physicochemical properties of the final product through the careful manipulation of reaction parameters.

In the solution combustion synthesis of bismuth oxide, the ratio of fuel to oxidant (often denoted by the equivalence ratio, ϕ) is a critical parameter that significantly influences the resulting material's properties and photocatalytic efficacy. The fuel acts as a reducing agent, while the metal nitrate (e.g., bismuth nitrate) serves as the oxidant. The exothermicity of the reaction is largely governed by this ratio.

Research has shown that varying the fuel-oxidant ratio can alter the particle size, morphology, and crystal structure of the synthesized bismuth oxide. For instance, in studies using citric acid as the fuel and bismuth nitrate pentahydrate as the oxidant, different fuel-oxidant ratios (ϕ > 1, ϕ = 1, and ϕ < 1) yielded products with distinct particle sizes. Specifically, the particle sizes were observed to be in the ranges of 5-8 μm, 6-10 μm, and 9-14 μm for ϕ > 1, ϕ = 1, and ϕ < 1, respectively. chemmethod.com Interestingly, the product synthesized with a fuel-rich ratio (ϕ > 1) exhibited the highest photocatalytic activity in the degradation of methyl orange. chemmethod.com This enhanced activity is attributed to the smaller particle size and potentially higher surface area generated under fuel-rich conditions, as the larger amount of fuel leads to the formation of more gaseous products, which can inhibit particle growth. rasayanjournal.co.in

Similarly, when glycine (B1666218) was used as the fuel, the fuel-oxidant ratio also played a crucial role. A study investigating ratios of ϕ > 1, ϕ = 1, and ϕ < 1 found that the sample with a stoichiometric ratio (ϕ = 1) displayed the best photocatalytic activity for the degradation of various organic dyes, including remazol black B, methyl orange, and rhodamine B. deswater.com This particular sample also exhibited the smallest particle size among the three ratios tested. deswater.com

The fuel-oxidant ratio can also influence the crystalline phase of the resulting bismuth oxide. For example, when citric acid was the fuel, a fuel-oxidant ratio of 1.2 resulted in the formation of β-Bi2O3, while a ratio of 0.6 produced a mixture of α-Bi2O3 and β-Bi2O3. rasayanjournal.co.in These findings underscore the importance of precisely controlling the fuel-to-oxidant ratio to tailor the desired properties of the bismuth oxide for specific applications, particularly in photocatalysis.

Table 1: Effect of Fuel-Oxidant Ratio on Bismuth Oxide Properties (Citric Acid Fuel)
Fuel-Oxidant Ratio (ϕ)Particle SizeCrystalline PhasePhotocatalytic Activity
&gt; 1 (e.g., 1.2)5-8 μmβ-Bi2O3Highest
= 16-10 μmMixture of α-Bi2O3 and β-Bi2O3Moderate
&lt; 1 (e.g., 0.8, 0.6)9-14 μmMixture of α-Bi2O3 and β-Bi2O3Lower

The choice of fuel in the solution combustion process is another determining factor for the final characteristics of the synthesized bismuth oxide. Different fuels possess varying reactivities and decomposition behaviors, which directly impact the combustion process and, consequently, the product's properties. Commonly used fuels include urea, glycine, citric acid, and hydrazine (B178648).

A comparative study on the use of urea, glycine, and citric acid as fuels for the synthesis of bismuth oxide revealed significant differences in the resulting products. ui.ac.id Bismuth oxide synthesized using urea as the fuel exhibited the highest photocatalytic activity for the degradation of methyl orange, with a degradation rate constant of 4.38 × 10⁻⁵ s⁻¹. ui.ac.idui.ac.id This was followed by glycine (3.38 × 10⁻⁵ s⁻¹) and citric acid (2.33 × 10⁻⁵ s⁻¹). ui.ac.idui.ac.id The superior performance of the urea-derived product was attributed to its smaller crystallite size and a band gap energy of 2.55 eV. ui.ac.id In contrast, the band gap energies for bismuth oxide synthesized with glycine and citric acid were 2.3 eV and 2.75 eV, respectively. ui.ac.id

In terms of crystalline structure, the use of urea and glycine as fuels resulted in mixed phases of α-Bi2O3 and β-Bi2O3, whereas citric acid as a fuel yielded only the α-Bi2O3 phase. ui.ac.id The morphology of the synthesized particles also varied with the fuel used. For instance, glycine tends to produce more porous structures compared to urea and citric acid. ui.ac.id

Hydrazine has also been employed as a fuel in the solution combustion synthesis of bismuth oxide. A study comparing urea and hydrazine as fuels found that the bismuth oxide synthesized with urea (BO1) demonstrated higher photocatalytic activity in degrading rhodamine B than the one synthesized with hydrazine (BO2), with degradation rate constants of 3.83 × 10⁻⁵ s⁻¹ and 3.43 × 10⁻⁵ s⁻¹, respectively. semanticscholar.orgresearchgate.net This difference in activity was linked to variations in morphology and surface area, which are influenced by the choice of fuel. semanticscholar.orgresearchgate.net

Table 2: Properties of Bismuth Oxide Synthesized with Different Fuels
FuelCrystalline PhaseBand Gap (eV)Degradation Rate Constant (s⁻¹) for Methyl OrangeDegradation Rate Constant (s⁻¹) for Rhodamine B
Ureaα-Bi2O3 and β-Bi2O32.554.38 × 10⁻⁵3.83 × 10⁻⁵
Glycineα-Bi2O3 and β-Bi2O32.33.38 × 10⁻⁵N/A
Citric Acidα-Bi2O32.752.33 × 10⁻⁵N/A
Hydrazineα-Bi2O3N/AN/A3.43 × 10⁻⁵

Thermal decomposition of various bismuth precursors offers a straightforward route to obtaining bismuth oxide. The properties of the final oxide are highly dependent on the nature of the precursor and the decomposition conditions, such as temperature and atmosphere.

Bismuth hydroxide (Bi(OH)₃) is a common precursor that, upon heating, decomposes to form bismuth(III) oxide. wikipedia.org This process typically involves the loss of water molecules to yield the oxide.

Bismuth tartrates have also been investigated as precursors for the synthesis of bismuth oxide. The oxidative thermolysis of bismuth(III) DL-tartrate (BiC₄H₃O₆) has been shown to produce fine crystalline powders of tetragonal β-Bi₂O₃. urfu.ru The decomposition process involves an intermediate stage where bismuth(III) oxocarbonate ((BiO)₂CO₃) and metallic bismuth are formed. urfu.ru Subsequent heating in an air atmosphere at temperatures around 280°C leads to the formation of β-Bi₂O₃. urfu.ruresearchgate.net The morphology of the resulting bismuth oxide particles often inherits the morphology of the initial tartrate precursor. urfu.ru It has been noted that the thermolysis of certain bismuth tartrate precursors in air at 300°C can result in a mixture of β-Bi₂O₃ and (BiO)₂CO₃. urfu.ru With an increase in temperature, a phase transition from β-Bi₂O₃ to the monoclinic α-Bi₂O₃ can occur. urfu.ru

Other bismuth-containing precursors, such as bismuth subcarbonate ((BiO)₂CO₃), also undergo thermal decomposition to yield bismuth oxide. Studies have shown that nanostructured (BiO)₂CO₃ decomposes at temperatures between 300°C and 500°C. nih.gov

Oxidative thermolysis involves the thermal decomposition of a precursor in an oxidizing atmosphere, typically air. This method is particularly relevant for the synthesis of metal oxides from precursors that contain organic components or metals in a lower oxidation state.

In the context of bismuth oxide synthesis, oxidative thermolysis is the key process in the thermal decomposition of bismuth tartrates and other organic bismuth salts. urfu.ruresearchgate.net During the oxidative thermolysis of bismuth(III) DL-tartrate, the organic tartrate component is oxidized, leading to the formation of gaseous byproducts like water and carbon dioxide, while the bismuth is converted to its oxide. urfu.ru The process can be staged by carefully controlling the temperature. For instance, a consecutive incubation in air at 220°C followed by 280°C has been used to obtain fine crystalline powders of tetragonal β-Bi₂O₃ from a DL-BiC₄H₃O₆ precursor. urfu.ru

The oxidative thermolysis of bismuth nanoparticles also serves as a method to produce bismuth oxide. Thermal treatment of bismuth nanoparticles in air at temperatures ranging from 100°C to 750°C results in their oxidation to various phases of Bi₂O₃, with the specific phase being dependent on the annealing temperature. redalyc.org For example, the β-Bi₂O₃ phase has been observed to form at temperatures between 200°C and 300°C, while the α-Bi₂O₃ phase is formed in the range of 400°C to 600°C. redalyc.org

Green Synthesis Pathways for Nanomaterial Fabrication

In recent years, there has been a growing interest in developing environmentally friendly or "green" synthesis methods for nanomaterials. These approaches aim to reduce or eliminate the use of hazardous substances and often employ natural resources.

The green synthesis of bismuth oxide nanoparticles has been successfully demonstrated using various biological extracts, which can act as both reducing and capping agents. These extracts contain a variety of biomolecules, such as flavonoids, phenolic acids, and proteins, that facilitate the formation of nanoparticles.

An aqueous extract of Mentha pulegium (pennyroyal) has been utilized for the green synthesis of bismuth oxide nanoparticles (Bi₂O₃ NPs). nih.gov In this method, bismuth nitrate is treated with the plant extract, and the resulting product is heated to obtain the final nanoparticles. nih.gov The synthesized Bi₂O₃ NPs were found to have a monoclinic α-Bi₂O₃ crystalline structure with an estimated particle size of 150 nm. nih.gov

Similarly, an aqueous extract of Beta vulgaris (beetroot) has been employed for the biosynthesis of Bi₂O₃ NPs. chemmethod.com In this process, a bismuth salt (either bismuth sulfate (B86663) or bismuth nitrate pentahydrate) is mixed with the beetroot extract, and the pH is adjusted to 12 with NaOH. chemmethod.com The use of bismuth nitrate as the precursor resulted in crystalline rhombohedral phase Bi₂O₃ NPs with an average diameter of 34.89 nm. chemmethod.com These green synthesis methods offer a simple, cost-effective, and environmentally benign alternative to conventional chemical and physical methods for the fabrication of bismuth oxide nanomaterials.

Table 3: Green Synthesis of Bismuth Oxide Nanoparticles Using Plant Extracts
Plant ExtractBismuth PrecursorResulting Crystalline PhaseAverage Particle Size
Mentha pulegiumBismuth NitrateMonoclinic α-Bi₂O₃150 nm
Beta vulgarisBismuth Nitrate PentahydrateRhombohedral34.89 nm

Ecologically Pure Methodologies for Bismuth Salt Preparation

The increasing global emphasis on environmental stewardship has driven the development of green chemistry principles in the synthesis of inorganic compounds. For bismuth salts, including precursors to this compound, ecologically pure methodologies focus on minimizing hazardous waste, reducing energy consumption, and utilizing non-toxic reagents. These methods are not only environmentally benign but also often result in rapid, high-yield reactions.

A significant advancement in this area is the use of microwave irradiation to accelerate reactions involving bismuth salts. Microwave-induced synthesis is considered a major greener route in modern chemistry. When reagents and a bismuth salt catalyst are subjected to microwave irradiation, the microwaves pass through the reaction vessel and directly heat the reactants. This avoids localized overheating at the vessel walls, reducing the likelihood of side reactions and byproduct formation, which in turn increases the yield of the desired product. The combination of bismuth salts and microwave irradiation can have a synergistic effect, leading to extremely rapid reactions with excellent yields.

Another green approach involves mechanochemistry, which is considered an environmentally friendly alternative to traditional solvent-based syntheses. Conventional methods for synthesizing bismuth compounds often use large quantities of solvents like nitric acid and water, which is environmentally unfavorable. Mechanochemical methods, by minimizing solvent use, align with the core principles of green chemistry.

Furthermore, "green synthesis" approaches for bismuth oxide nanoparticles, which can be derived from bismuth nitrate, often employ plant extracts or other biological materials as reducing and capping agents. For instance, Mentha pulegium (pennyroyal) aqueous extract has been successfully used as a reducing agent in the green synthesis of bismuth oxide nanoparticles from bismuth nitrate. Similarly, extracts from Beta vulgaris have been utilized for the biosynthesis of bismuth oxide nanoparticles. These biological methods offer a simple, cost-effective, and environmentally friendly route for producing bismuth-based materials.

The core advantages of these ecologically pure methodologies are rooted in the inherent properties of bismuth compounds, which are generally non-toxic and non-corrosive. In fact, the toxicity of bismuth nitrate is remarkably low. This low toxicity, combined with the efficiency and reduced environmental impact of green synthesis techniques, makes them highly attractive for the preparation of bismuth salts and their derivatives.

Other Advanced Synthesis and Fabrication Techniques

Beyond traditional methods, a range of advanced synthesis and fabrication techniques are employed to produce this compound and other bismuth-based materials, particularly in the form of thin films and composites with controlled morphologies. These techniques are crucial for tailoring the material properties for specific applications.

Chemical Spray Pyrolysis for Thin Film Deposition

Chemical spray pyrolysis is a versatile and cost-effective technique for depositing thin films of bismuth-based materials, including those derived from Bismuth (III) nitrate pentahydrate precursors. The process involves spraying a precursor solution onto a heated substrate. The droplets undergo aerosolization, solvent evaporation, and finally, thermal decomposition (pyrolysis) to form a solid film on the substrate surface.

The properties of the resulting thin films are highly dependent on several process variables. Key parameters that are systematically studied and optimized include the precursor solution concentration, deposition temperature, and post-deposition annealing temperature. For instance, in the synthesis of β-Bi2O3 thin films, an amorphous structure might be formed at a lower deposition temperature (e.g., 300 °C), which can then be converted to the crystalline β-phase by annealing at a higher temperature (e.g., 350 °C).

Bismuth (III) nitrate pentahydrate (Bi(NO3)3·5H2O) is a commonly used precursor in this method. The precursor is typically dissolved in a suitable solvent, such as deionized water with the addition of nitric acid to ensure dissolution, to achieve the desired molar concentration. The optimization of these parameters is critical for controlling the film's structural, optical, and morphological properties, which in turn affect its performance in applications like photocatalysis.

Table 1: Process Parameters for Spray Pyrolysis of Bismuth Oxide Thin Films

Parameter Investigated Range/Value Precursor Resulting Phase Reference
Deposition Temperature 250 °C - 500 °C Bismuth(III) acetate Amorphous (at 300°C), β-Bi2O3 (at 350-450°C)
Annealing Temperature 300 °C - 550 °C Bismuth(III) acetate β-Bi2O3 (at 350°C)
Precursor Concentration 0.1 M Bismuth(III) acetate β-Bi2O3
Substrate Temperature 320 °C Bismuth nitrate Polycrystalline Bi2O3
Spray Rate ~40 mL/h Bismuth nitrate Polycrystalline Bi2O3

Vacuum Evaporation for Thin Film Preparation

Vacuum evaporation is a physical vapor deposition (PVD) technique used to produce thin films of materials like bismuth oxide. The process takes place in a high-vacuum chamber to prevent chemical reactions with atmospheric gases and to lower the boiling point of the source material. The material to be deposited, such as bismuth oxide (Bi2O3) or pure bismuth metal, is heated until it evaporates. The resulting vapor then travels and condenses onto a cooler substrate, forming a thin film.

When elemental bismuth is used as the source, the deposited thin films can be subsequently oxidized through thermal treatment in the air at elevated temperatures (e.g., 125°C, 150°C, and 175°C) to form bismuth oxide films. This two-step process allows for the formation of crystalline bismuth oxide, with α-Bi2O3 being a dominant crystal structure.

The stoichiometry and properties of the deposited films can be significantly influenced by the deposition parameters, particularly the evaporation rate. For instance, low-rate evaporation (1-5 Å/sec) of Bi2O3 can result in microcrystalline, bismuth-rich films, while high-rate evaporation (15-25 Å/sec) can produce amorphous, oxygen-rich films. This is attributed to the thermal decomposition of Bi2O3 during the evaporation process. To overcome low reaction rates between the metal vapor and oxygen, a plasma-assisted reactive evaporation method can be employed, which increases the kinetic energy of the vapor atoms and enhances the oxidation process.

Table 2: Influence of Evaporation Rate on Bismuth Oxide Thin Film Properties

Evaporation Rate Film Stoichiometry Film Structure Reference
Low (1-5 Å/sec) Bismuth-rich Microcrystalline
High (15-25 Å/sec) Oxygen-rich Amorphous

Atmospheric Pressure Plasma Jet (APPJ) Deposition

Atmospheric Pressure Plasma Jet (APPJ) is an advanced technique for depositing thin films and coatings without the need for expensive vacuum systems. APPJ operates at ambient pressure, making it a more cost-effective and scalable method for surface processing. The jet generates a plume of low-temperature plasma that can be directed onto a substrate.

In the context of bismuth-based materials, an APPJ can be used to deposit crystalline bismuth oxide layers. Typically, a precursor powder, such as bismuth (III) oxide, is injected into the plasma jet. The high-energy plasma melts the particles, which are then deposited onto the substrate. This process can result in the formation of mixed-phase crystalline structures, such as a combination of monoclinic Bi2O3 and tetragonal Bi2O2.33.

The physicochemical properties of the deposited layers, including crystal structure, phase fractions, chemical composition, and layer thickness, are influenced by the plasma jet's operating parameters. These parameters can be modified to tailor the properties of the resulting material for specific applications, such as photocatalysis. The ability to produce crystalline layers under atmospheric conditions is a key advantage of the APPJ technique.

Co-precipitation Methods for Composite Formation

Co-precipitation is a widely used wet-chemical method for the synthesis of multi-component materials and composites, including those based on bismuth compounds. This technique is valued for its simplicity, cost-effectiveness, and ability to produce uniform, nanostructured materials at relatively low temperatures. The process involves the simultaneous precipitation of two or more cations from a solution to form an intimate mixture of their insoluble compounds.

In the synthesis of bismuth-based composites, such as BiOCl/CeO2, a facile one-step co-precipitation method can be employed. This involves mixing precursor solutions containing the respective metal ions and inducing precipitation under controlled conditions. The resulting composite material can exhibit enhanced properties compared to its individual components. For example, BiOCl/CeO2 composites have shown higher photodegradation performance for certain organic dyes than pure BiOCl or CeO2.

The synthesis of bismuth oxychloride (BiOCl) nanoparticles via chemical co-precipitation at room temperature has also been demonstrated. This simple and environmentally friendly process can yield tetragonal phase BiOCl nanoparticles. The characteristics of the nanoparticles, such as particle size and morphology, are influenced by factors like reagent concentration and pH.

Role of Surfactants and Additives in Morphology Control

The morphology, including the size and shape, of crystalline materials plays a crucial role in determining their physical and chemical properties. In the synthesis of bismuth-based nanomaterials, surfactants and additives are often employed to exert control over the nucleation and growth processes, thereby tailoring the final morphology of the particles.

Surfactants are molecules that adsorb onto the surfaces of growing nanocrystals. By selectively adsorbing to specific crystallographic facets, they can alter the relative growth rates of these facets, leading to the formation of specific shapes. For instance, in the synthesis of bismuth telluride nanoparticles, the choice of surfactants and solvents can control whether the resulting nanoparticles have a platelike or spherical morphology. Aromatic hydrocarbons as solvents tend to favor the formation of platelike Bi2Te3 nanoparticles, while the presence of surfactants like oleylamine (B85491) and 1-dodecanethiol (B93513) can yield spherical nanoparticles.

Additives can also play a significant role. For example, in the synthesis of basic bismuth nitrate crystals, the shape-directing agent 2,3-bis(2-pyridyl)pyrazine (B1584635) (dpp) can be used to control the crystal shape, leading to the formation of Reuleaux triangles, hexagons, and deformed hexagon disks. Similarly, in the preparation of Bi2O3 nanoparticles, polyvinyl alcohol (PVA) can be used as a stabilizing agent during the synthesis process. Understanding the function and mechanism of these surfactants and additives is essential for the rational design and synthesis of bismuth-based materials with desired morphologies and enhanced performance.

Structural Characterization and Morphological Analysis of Bismuth Iii Nitrate Oxide and Derivatives

Crystalline Structures and Polymorphism

Bismuth (III) nitrate (B79036) oxide, often referred to as basic bismuth nitrate or bismuth subnitrate, is not a single compound but rather a family of compounds derived from the hydrolysis of bismuth(III) nitrate. The core of these structures is often related to the various polymorphs of bismuth oxide (Bi₂O₃). Bismuth oxide is a polymorphic material, existing in several crystalline forms, with the most common being the monoclinic α-phase, which is stable at room temperature, and the tetragonal β-phase, which is a metastable high-temperature phase. mdpi.com Other phases include body-centered cubic (γ-Bi₂O₃), face-centered cubic (δ-Bi₂O₃), orthorhombic (ε-Bi₂O₃), and triclinic (ω-Bi₂O₃). mdpi.comsohag-univ.edu.eg The specific phase obtained is highly dependent on the synthesis method and thermal history. sohag-univ.edu.eg

The two most investigated polymorphs of bismuth oxide are the low-temperature monoclinic α-phase and the high-temperature metastable tetragonal β-phase. mdpi.com

α-Bi₂O₃ (Monoclinic Phase): This is the thermodynamically stable form of bismuth oxide at room temperature. mdpi.comwikipedia.org It possesses a complex monoclinic crystal structure (space group P2₁/c) with layers of oxygen atoms and layers of bismuth atoms in between. wikipedia.orgarxiv.org Within this structure, there are two distinct coordination environments for the bismuth atoms: one is five-coordinate, and the other is six-coordinate. wikipedia.orgmaterialsproject.org The α-phase typically transforms to the cubic δ-phase upon heating above 729-730°C. wikipedia.orgnih.gov It can be synthesized through various methods, including the calcination of bismuth nitrate precursors at temperatures around 500°C. mdpi.com

β-Bi₂O₃ (Tetragonal Phase): This phase is a metastable form that typically forms at elevated temperatures and can be preserved to room temperature by controlled cooling. mdpi.comnih.gov It has a tetragonal crystal structure (space group P-42₁c) related to fluorite. wikipedia.orgscielo.org.mx The β-phase can be prepared by calcining precursors like bismutite (Bi₂O₃·CO₂) at 400°C or through the controlled calcination of hydrothermally synthesized bismuth nitrate derivatives at around 350°C. mdpi.comnih.gov On cooling, the β-phase transforms back to the stable α-phase, typically between 303°C and 550°C. wikipedia.orgnih.gov Compared to the α-phase, β-Bi₂O₃ often exhibits a stronger capacity to absorb visible light. mdpi.com

Table 1: Comparison of α-Bi₂O₃ and β-Bi₂O₃ Phases
Propertyα-Bi₂O₃β-Bi₂O₃
Crystal SystemMonoclinic wikipedia.orgmaterialsproject.orgTetragonal wikipedia.orgscielo.org.mx
Stability at Room Temp.Stable mdpi.comwikipedia.orgMetastable mdpi.com
Typical Formation Temp.Calcination at ~500°C mdpi.comCalcination at ~350°C mdpi.com
Coordination Geometry (Bi)Distorted 5 and 6 coordinate wikipedia.orgmaterialsproject.orgRelated to fluorite structure wikipedia.org

Beyond the monoclinic and tetragonal phases, bismuth oxide can adopt cubic structures, primarily the body-centered cubic γ-phase and the face-centered cubic δ-phase. wikipedia.org

γ-Bi₂O₃ (Body-Centered Cubic): This is a metastable phase that can form upon cooling from the high-temperature δ-phase. wikipedia.org The γ-phase can persist to room temperature if the cooling rate is very slow. wikipedia.org Its structure is related to sillenite (B1174071) (Bi₁₂SiO₂₀). wikipedia.org

δ-Bi₂O₃ (Cubic): The stable high-temperature form of Bi₂O₃ is the cubic δ-phase, which forms when the monoclinic α-phase is heated above approximately 730°C and remains stable up to the melting point of 825°C. wikipedia.orgnih.gov It has a defective fluorite-type crystal structure where the oxygen sites are only 75% occupied, meaning two of the eight oxygen sites in the unit cell are vacant. wikipedia.org These intrinsic vacancies lead to exceptionally high oxide ion conductivity. wikipedia.org

Table 2: Properties of Cubic Bi₂O₃ Phases
Propertyγ-Bi₂O₃δ-Bi₂O₃
Crystal SystemBody-Centered Cubic wikipedia.orgFace-Centered Cubic researchgate.net
FormationMetastable, from cooling δ-phase wikipedia.orgStable, from heating α-phase >730°C wikipedia.orgnih.gov
Key Structural FeatureRelated to sillenite structure wikipedia.orgDefective fluorite-type structure with oxygen vacancies wikipedia.org

The hydrolysis of bismuth(III) nitrate in aqueous solutions leads to the formation of complex polynuclear cations. mdpi.com These materials are structurally characterized by the presence of hexanuclear bismuth oxido-hydroxido cluster ions. researchgate.net The two most common and well-characterized polycations are [Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺. mdpi.comresearchgate.net

The core of these cluster cations is an octahedron of six bismuth atoms. wikipedia.org The Bi³⁺ ions are positioned at the corners of the octahedron and are bridged by oxide (O²⁻) and hydroxide (B78521) (OH⁻) anions located at the center of the eight triangular faces. wikipedia.org These clusters form the fundamental building blocks of various basic bismuth nitrate crystalline structures. researchgate.netresearchgate.net The specific cluster ion that is preferentially formed depends on factors such as the pH of the solution and the bismuth-to-nitrate molar ratio. researchgate.netresearchgate.net

When crystallization occurs from non-aqueous solvents like dimethyl sulfoxide (B87167) (DMSO), the DMSO molecules can also act as ligands. acs.orgnih.gov Research has shown the synthesis of large polynuclear clusters, such as [{Bi₃₈O₄₅(NO₃)₂₄(DMSO)₂₆}·4DMSO], where DMSO molecules are directly coordinated to bismuth atoms. acs.orgnih.gov In these complex structures, both coordinated and non-coordinated (solvate) DMSO molecules can be present, highlighting the versatility of ligand coordination in these systems. acs.orgnih.gov

Through detailed crystallographic studies, a number of specific basic bismuth nitrate compositions have been synthesized and structurally characterized. These compounds incorporate the core hexanuclear bismuth clusters with varying numbers of nitrate anions and water molecules.

Some of the identified compositions include:

Bi₆O₄(OH)₄₅(H₂O)](NO₃): This compound crystallizes in the monoclinic space group P2₁/n. acs.orgnih.gov

Bi₆O₅(OH)₃₅·3H₂O: This composition contains the {[Bi₆O₅(OH)₃]⁵⁺} cluster. researchgate.netresearchgate.net

Bi₆O₆(OH)₃₃·1.5H₂O: This material is formed under hydrothermal conditions at approximately 190°C. researchgate.netuga.edu

[Bi₆O₄.₅(OH)₃.₅]₂(NO₃)₁₁: This anhydrous nitrate is built upon an average of the [Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺ polycations and crystallizes in the monoclinic space group P2₁. researchgate.netresearchgate.net

Table 3: Examples of Identified Basic Bismuth Nitrate Compositions
Chemical FormulaKey Structural Feature / Synthesis NoteReference
Bi₆O₄(OH)₄₅(H₂O)](NO₃)Crystallizes from aqueous solution; monoclinic P2₁/n space group. acs.orgnih.gov
Bi₆O₅(OH)₃₅·3H₂OObtained from hydrolysis with sodium hydroxide or urea (B33335). researchgate.netresearchgate.net
Bi₆O₆(OH)₃₃·1.5H₂OObtained via hydrothermal synthesis at 190°C. researchgate.netuga.edu
[Bi₆O₄.₅(OH)₃.₅]₂(NO₃)₁₁Contains an average of two different polycations ([Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺). researchgate.netresearchgate.net

The method of crystal preparation can significantly influence the final structure of basic bismuth nitrates, leading to either ordered or disordered packing of the constituent ions. dtu.dk This phenomenon is particularly evident in compounds that contain a mixture of the two different complex ions, [Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺. dtu.dk

Slow Crystal Growth: A slow crystallization process can result in an ordered crystal structure. For a composition of [Bi₆O₄(OH)₄]₀.₅[Bi₆O₅(OH)₃]₀.₅(NO₃)₅.₅, slow growth yields a monoclinic structure (space group P2₁) with a well-defined, ordered arrangement of the two distinct polycations. dtu.dkrsc.org

Fast Crystal Growth: In contrast, a very fast crystal growth mode for the same chemical composition leads to a disordered structure. dtu.dk The complex ions are disordered within a different monoclinic cell. This disordered structure can be described by smaller, simpler unit cells (such as monoclinic C2/m or trigonal R-3) which represent an average of the disordered ions. dtu.dk Therefore, the kinetics of crystallization is a critical parameter that dictates the degree of structural order in these complex ionic compounds. dtu.dk

Microstructure and Nanostructure Analysis

The microstructure and nanostructure of Bismuth (III) nitrate oxide (BiONO₃) and its derivatives are pivotal in determining their physical and chemical properties. Researchers employ various synthesis techniques to control these features for specific applications.

The synthesis method significantly influences the particle size and distribution of BiONO₃-derived nanomaterials. For instance, a hydrothermal method using bismuth nitrate pentahydrate can produce bismuth oxide (Bi₂O₃) nanoparticles with crystallite sizes ranging from 13.4 to 30.7 nm by adjusting the initial concentration of bismuth nitrate. tuiasi.ro Specifically, increasing the initial concentration from 0.05 mol/L to 0.3 mol/L leads to a decrease in the crystallite size. tuiasi.ro This is attributed to a higher nucleation rate compared to the growth rate at higher precursor concentrations. tuiasi.ro

In another approach, the thermal decomposition of a bismuth-based metal-organic framework (MOF) yielded spherical Bi₂O₃ nanoparticles with an estimated particle size of 60 nm, as confirmed by Scanning Electron Microscopy (SEM). ijcce.ac.ir Dynamic Light Scattering (DLS) analysis of these nanoparticles showed a single peak with a size of about 70 nm, indicating a narrow size distribution. ijcce.ac.ir Similarly, a green synthesis method using Mentha pulegium extract produced Bi₂O₃ nanoparticles with a size of approximately 220 nm according to DLS, which was consistent with SEM observations. nih.gov

Hydrothermal synthesis has also been employed to create bismuth vanadate (B1173111) (BiVO₄) from BiONO₃, resulting in grains with an average size of 100 nm. researchgate.net Furthermore, Bi₂S₃ nanoparticles with a core size of about 8.6 nm have been synthesized. nih.gov The co-precipitation process has been used to synthesize Bi₂O₃ nanoparticles, with the crystallite size estimated to be 54 nm using the Scherrer formula on the (120) diffraction peak. malayajournal.org

Table 1: Particle and Crystallite Sizes of this compound Derivatives

Derivative Compound Synthesis Method Analysis Technique Reported Size
Bi₂O₃ Hydrothermal XRD 13.4 - 30.7 nm
Bi₂O₃ Thermal Decomposition of MOF SEM ~60 nm
Bi₂O₃ Thermal Decomposition of MOF DLS ~70 nm
Bi₂O₃ Green Synthesis DLS ~220 nm
Bi₂O₃ Co-precipitation XRD ~54 nm
BiVO₄ Hydrothermal SEM ~100 nm
Bi₂S₃ Not Specified TEM ~8.6 nm

The morphology of materials derived from this compound is highly tunable through the selection of synthesis parameters. Various shapes have been reported, each potentially offering unique properties for different applications.

Hydrothermal synthesis methods have been shown to produce diverse morphologies. For instance, bismuth oxide powders synthesized from bismuth nitrate solutions can form spherical or strip-like shapes that connect into networks. researchgate.net By controlling the pH during synthesis, the uniformity of these nanometer-scale networks can be optimized. researchgate.net Another study using a co-precipitation method resulted in agglomerated Bi₂O₃ crystallites with a rod-like structure. malayajournal.org

The thermal decomposition of a bismuth-based MOF is a method that has been used to produce Bi₂O₃ nanoparticles with a spherical morphology. ijcce.ac.ir In the synthesis of bismuth vanadate (BiVO₄) from BiONO₃, the resulting powder consisted of grains that formed larger agglomerates. researchgate.net

The influence of precursor concentration has been observed in the formation of bismuth oxide thin films. A higher concentration (5 mM) resulted in a macroporous structure composed of secondary particles, while a lower concentration (1 mM) led to a more solid film with larger secondary particles. researchgate.net

The exposed crystal facets of a material can significantly impact its chemical and physical properties, including its photocatalytic activity. In bismuth-based materials, engineering the catalyst to expose specific facets is a key strategy for enhancing performance.

For bismuth oxyhalides, it has been observed that catalysts with dominant {001} facets exhibit higher photocatalytic activity. mdpi.com This is attributed to the internal electric field being directed along the direction, which promotes the separation of photogenerated electron-hole pairs. mdpi.com The magnitude of this internal electric field has been shown to be positively correlated with the percentage of exposed {001} facets. mdpi.com

In the case of β-Bi₂O₃, the exposure of the (201) facet in a composite with g-C₃N₄ was found to be crucial for its photocatalytic performance in CO₂ reduction. mdpi.com While Bi₂O₃ alone did not produce CO, the composite showed enhanced activity, which was attributed to the favorable interface and affinity provided by the (201) facet of Bi₂O₃. mdpi.com

Furthermore, the (020) facet of monoclinic Bi₂O₃ in a heterojunction with CuBi₂O₄ was reported to enhance the photocatalyst's performance by improving the adsorption of H₂O molecules, which facilitates the kinetics of the water oxidation reaction. mdpi.com

The morphology of thin films derived from this compound is highly dependent on the deposition technique and subsequent treatments. Sol-gel aqueous routes have been used to deposit both undoped and antimony-doped Bi₂O₃ films on glass substrates. see.asso.fr

The concentration of the precursor solution plays a significant role in the resulting film morphology. researchgate.net For instance, bismuth-oxide thin films deposited from a 5 mM precursor solution exhibited a macroporous structure with secondary particles of several hundred nanometers. researchgate.net In contrast, a film deposited from a 1 mM precursor solution was more solid, with secondary particles approaching 1 μm in size. researchgate.net This difference is attributed to the increased collision and branching of particles at higher concentrations. researchgate.net

Vapor chopping during vacuum evaporation is another technique used to modify thin film morphology. This process, which involves interrupting the growth flux, leads to a change in the columnar growth of the films and results in a decrease in crystallite size. scholarsresearchlibrary.com For bismuth oxide thin films, vapor chopping produced smaller grains compared to non-chopped films. scholarsresearchlibrary.com The average crystallite size for non-chopped films was ~30 and ~33 nm for thicknesses of 150 and 200 nm, respectively, while for vapor-chopped films, it was ~26 and ~29 nm. scholarsresearchlibrary.com

Defects, particularly oxygen vacancies, and the resulting internal electric fields play a crucial role in the properties of bismuth-based materials. Oxygen vacancies can act as positive charge centers, trapping electrons and thereby inhibiting the recombination of photogenerated electron-hole pairs. researchgate.net This enhances the photocatalytic performance of the material. researchgate.net

The presence of oxygen vacancies can be induced through methods like calcination. researchgate.net In BiOIO₃ photocatalysts, for example, characterization has revealed that the calcination method can create oxygen vacancies. researchgate.net The δ-phase of Bi₂O₃ has a defective fluorite-type crystal structure where two of the eight oxygen sites in the unit cell are vacant. wikipedia.org These intrinsic vacancies are highly mobile, contributing to the material's high ionic conductivity. wikipedia.org

Internal electric fields (IEFs) are another important factor, particularly in photocatalysis. In bismuth oxyhalides, the IEF is directed along the direction, which facilitates the separation of charge carriers. mdpi.com The strength of this IEF has been shown to be directly related to the percentage of exposed {001} facets, with a higher exposure leading to a stronger IEF and, consequently, higher photocatalytic activity. mdpi.com The manipulation of oxygen vacancies can also be achieved through the application of local electric fields, for instance, by a voltage-biased Atomic Force Microscopy (AFM) tip, allowing for non-volatile control of local properties. youtube.com

Advanced Characterization Techniques in Bismuth Iii Nitrate Oxide Research

Diffraction Techniques

Diffraction methods are indispensable for determining the atomic and molecular structure of crystalline materials. In the context of Bismuth (III) nitrate (B79036) oxide research, X-ray based techniques provide fundamental insights into its solid-state and solution-phase structures.

X-ray Diffraction (XRD) is a primary tool for the phase identification and analysis of the crystalline nature of Bismuth (III) nitrate oxide, often referred to as bismuth subnitrate or bismuth oxynitrate. This technique has been instrumental in identifying the various complex structures that can form. This compound is not a single, simple compound but can exist in numerous stoichiometries, often containing complex cationic clusters or layered arrangements.

XRD analysis has confirmed the existence of specific structural motifs within different forms of bismuth oxynitrate. For instance, some forms are characterized by the presence of the octahedral [Bi₆O₄(OH)₄]⁶⁺ cation. alignchemical.com Other variations include compounds containing {[Bi₆O₅(OH)₃]⁵⁺}₂ clusters or layered structures with [Bi₂O₂]²⁺ layers. researchgate.netwikipedia.orgrsc.org The precise identification of these phases is achieved by comparing the experimental XRD patterns with reference patterns from crystallographic databases or with patterns calculated from single-crystal structure data. dtu.dk

The conditions of synthesis, such as pH, temperature, and precursor concentration, significantly influence the final crystalline phase of the precipitated this compound. XRD is routinely used to verify the phase purity of a synthesized batch and to study phase transformations that may occur upon further treatment, such as calcination. researchgate.net For example, XRD patterns can distinguish between different basic bismuth nitrate phases and track their conversion to various bismuth oxides (e.g., α-Bi₂O₃) upon heating. rsc.org

Detailed analysis of XRD peak profiles can also provide information on the material's crystallinity, crystallite size, and lattice strain. imim.pl Rietveld refinement of powder XRD data is a powerful method used to obtain detailed structural information, including lattice parameters and atomic positions, for polycrystalline samples of this compound. dtu.dkresearchgate.net

Table 1: Crystalline Phases of this compound Identified by XRD

Formula/Structural Unit Common Name/Description Key Structural Feature
Bi₆O₄(OH)₄₆·H₂O Bismuth Oxynitrate Contains the [Bi₆O₄(OH)₄]⁶⁺ cluster cation. wikipedia.orgrsc.org
Bi₆O₅(OH)₃₅·3H₂O Basic Bismuth Nitrate Contains {[Bi₆O₅(OH)₃]⁵⁺}₂ cluster units. wikipedia.orgrsc.orgrsc.org
Bi₂O₂(OH)NO₃ Bismuth Oxynitrate Characterized by layered [Bi₂O₂]²⁺ structures. researchgate.netwikipedia.org

To understand the dynamic processes of formation and decomposition of this compound, in-situ synchrotron X-ray radiation powder diffraction is a powerful technique. This method allows for the real-time monitoring of structural changes in a material as it is subjected to varying conditions, such as temperature or a reactive atmosphere. mdpi.com

Research on basic bismuth (III) nitrates has utilized in-situ synchrotron XRD to investigate their synthesis under hydrothermal conditions and their subsequent thermal decomposition into α-Bi₂O₃. rsc.orgresearchgate.net These studies have successfully tracked the transformation pathways between different basic bismuth nitrate phases. For example, the transformation of Bi₆O₄(OH)₄₆·4H₂O to other intermediate oxynitrate species before the final formation of bismuth oxide was elucidated. rsc.orgresearchgate.net The high temporal and angular resolution of synchrotron radiation enables the detection of short-lived intermediate phases that would be missed by conventional, ex-situ XRD analysis. This provides invaluable mechanistic insights into the solid-state reactions governing the chemistry of this compound. rsc.org

While XRD is ideal for solid-state analysis, Large-Angle X-ray Scattering (LAXS) provides crucial information about the structure of species in solution. The formation of this compound often begins with the hydrolysis of the hydrated bismuth(III) ion, [Bi(H₂O)₈]³⁺, in aqueous solution. alignchemical.comacs.org

LAXS studies, often complemented by Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy, have been used to determine the coordination environment of the Bi³⁺ ion in highly acidic aqueous solutions. acs.org These investigations have shown that before hydrolysis and polymerization lead to the formation of oxynitrate clusters, the bismuth(III) ion is coordinated by water molecules. acs.org In very acidic perchlorate (B79767) solutions, LAXS and EXAFS data are consistent with an eight-coordinate bismuth(III) ion, with a mean Bi-O bond distance of approximately 2.41 Å. acs.org Understanding this initial solution structure is fundamental to controlling the subsequent hydrolysis and precipitation processes that yield the various solid forms of this compound.

Spectroscopic Methods

Spectroscopic techniques probe the interactions of electromagnetic radiation with matter, providing information on vibrational modes and electronic energy levels. For this compound, infrared and UV-Visible spectroscopy are particularly revealing.

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique to identify functional groups present in a compound by measuring the absorption of infrared radiation, which excites molecular vibrations. In the study of this compound, FTIR is essential for confirming the presence of nitrate ions, hydroxyl groups, and Bi-O bonds. researchgate.net

The FTIR spectra of various bismuth oxynitrates exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is typically assigned to the O-H stretching vibrations of hydroxyl groups or water molecules present in the structure. researchgate.net The presence of the nitrate group (NO₃⁻) is confirmed by strong absorption bands, particularly the asymmetric stretching vibration which appears in the range of 1200 cm⁻¹ to 1700 cm⁻¹. researchgate.net The vibrations corresponding to the Bi-O bonds in the bismuth-oxygen (B8504807) framework are observed at lower wavenumbers, typically in the range of 400-900 cm⁻¹, with intense peaks often seen around 844 cm⁻¹ attributed to Bi-O-Bi bonds. researchgate.netaip.org

FTIR analysis can also be used to monitor the thermal decomposition of this compound, as the disappearance of bands corresponding to nitrate and hydroxyl groups and the evolution of bands characteristic of Bi₂O₃ can be tracked with increasing temperature.

Table 2: Characteristic FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Assignment Reference
3200-3600 O-H stretching (hydroxyl groups, H₂O) researchgate.net
1200-1700 Asymmetric stretching of nitrate (NO₃⁻) groups researchgate.net
~844 Bi-O-Bi bond vibrations researchgate.net

UV-Visible (UV-Vis) Diffuse Reflectance Spectroscopy is a key technique for investigating the optical properties and electronic structure of solid materials, including this compound and its derivatives. This method measures the light reflected from a powdered sample over the ultraviolet and visible range of the electromagnetic spectrum. caltech.edu The resulting spectrum reveals the wavelengths at which the material absorbs light, which corresponds to the promotion of electrons from the valence band to the conduction band.

From the absorption data, the optical band gap energy (Eg) of the semiconductor material can be determined. This is a critical parameter that dictates its potential applications in photocatalysis and optoelectronics. The band gap is typically calculated from a Tauc plot, which relates the absorption coefficient to the photon energy. researchgate.netresearchgate.net While pure this compound itself is less studied for its photocatalytic properties compared to its decomposition product, bismuth oxide (Bi₂O₃), understanding its optical properties is important. The band gap of Bi₂O₃, derived from bismuth nitrate precursors, typically falls in the range of 2.3 to 3.6 eV, depending on the crystalline phase. researchgate.netresearchgate.netsohag-univ.edu.eg The UV-Vis spectrum of this compound would show strong absorption in the UV region, corresponding to its wide band gap. Any changes in the composition or structure of the oxynitrate would be reflected in its absorption spectrum and calculated band gap.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of this compound, XPS is crucial for confirming the oxidation states of bismuth and other constituent elements.

Research on a novel gray bismuth basic nitrate photocatalyst utilized XPS to analyze its surface chemistry. The survey scan confirmed the presence of bismuth (Bi), oxygen (O), nitrogen (N), and carbon (C), with the carbon peak often used as a reference for charge correction. High-resolution XPS spectra of the Bi 4f region are particularly insightful. Typically, these spectra show two prominent peaks corresponding to the Bi 4f₇/₂ and Bi 4f₅/₂ spin-orbit coupling components. For bismuth in the +3 oxidation state, these peaks are located at specific binding energies. In one study, the Bi 4f peaks for a bismuth basic nitrate sample were observed at approximately 159.0 eV and 164.3 eV, which are characteristic of Bi³⁺. The symmetrical nature of these peaks suggests a uniform chemical environment for the bismuth atoms on the surface of the material.

Table 1: Representative XPS Data for this compound

Element Orbital Binding Energy (eV) Inferred Oxidation State
Bismuth (Bi) 4f₇/₂ ~159.0 +3
Bismuth (Bi) 4f₅/₂ ~164.3 +3
Oxygen (O) 1s Variable Oxide (O²⁻), Hydroxide (B78521) (OH⁻)
Nitrogen (N) 1s Variable Nitrate (NO₃⁻)

Note: Binding energies can vary slightly depending on the specific composition and surface chemistry of the sample.

Raman Spectroscopy for Vibrational and Structural Insights

Raman spectroscopy is a powerful non-destructive technique used to observe vibrational, rotational, and other low-frequency modes in a system. It provides a structural fingerprint by which molecules can be identified. For this compound, Raman spectroscopy offers insights into the Bi-O bonding environments and the nature of the nitrate groups within the structure.

The Raman spectra of bismuth-oxygen compounds are typically characterized by a series of bands below 1000 cm⁻¹. The most intense peaks are generally associated with the stretching and bending vibrations of the Bi-O polyhedra. In various forms of bismuth oxide (Bi₂O₃), distinct Raman modes correspond to different Bi-O bond lengths and coordination environments. For instance, the stretching vibrations of [BiO₆] octahedral units and [BiO₃] pyramidal units give rise to characteristic bands.

In the context of this compound, which contains [Bi₆Oₓ(OH)₈₋ₓ]ⁿ⁺ core structures, Raman spectroscopy can elucidate the nature of these complex polycations. The presence of nitrate ions (NO₃⁻) also gives rise to specific Raman signals, most notably a strong, sharp peak corresponding to the symmetric stretching mode of the N-O bond, typically observed around 1050 cm⁻¹. The positions and shapes of the Bi-O related bands can provide information on the degree of structural order and the specific phase of the basic bismuth nitrate.

Table 2: Typical Raman Active Modes in Bismuth-Oxygen Systems

Wavenumber Range (cm⁻¹) Vibrational Mode Assignment
70 - 160 Heavy metal ion vibrations (Bi³⁺)
300 - 600 Bridged anion modes (Bi-O-Bi stretching and bending)

EXAFS (Extended X-ray Absorption Fine Structure) for Local Atomic Environment

Extended X-ray Absorption Fine Structure (EXAFS) is a technique that provides information about the local atomic structure around a specific element. By analyzing the fine structure on the high-energy side of an X-ray absorption edge, one can determine the types of neighboring atoms, their distances, and their coordination numbers.

In the investigation of bismuth subnitrate (BSN), EXAFS at the Bi LIII-edge has been employed to probe the local coordination environment of the bismuth atoms. These studies are crucial for understanding the arrangement of atoms in the complex [Bi₆O₅(OH)₃]⁵⁺ clusters that form the core of many basic bismuth nitrates.

A study on commercial bismuth subnitrate revealed specific Bi-O and Bi-Bi atomic distances. The analysis of the EXAFS data showed two distinct Bi-O coordination shells and a Bi-Bi shell, providing a detailed picture of the local atomic arrangement.

Table 3: EXAFS Fitting Results for a Bismuth Subnitrate Sample

Scattering Path Interatomic Distance (Å)
Bi-O (1st shell) 2.14 ± 0.01
Bi-O (2nd shell) 2.70 ± 0.03
Bi-Bi 3.67 ± 0.03

Data adapted from a study on the mechanisms of interaction between bismuth-based materials and contaminants. oxinst.com

These findings are consistent with the known crystal structures of basic bismuth nitrates, which feature Bi-O polyhedra linked together to form the hexanuclear cluster, with longer Bi-Bi distances between adjacent clusters.

Microscopic and Imaging Techniques

Microscopic techniques are indispensable for visualizing the morphology, particle size, and surface features of this compound at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size

Scanning Electron Microscopy (SEM) is a widely used technique for producing high-resolution images of the surface of a sample. It is particularly valuable for determining the morphology, size, and aggregation of particles.

Studies on basic bismuth nitrate (BBN) synthesized by various methods have employed SEM to characterize its morphology. For instance, BBN prepared by a precipitation method was shown to consist of "plane-like structures with nanometric particles on their surface". researchgate.net Another investigation into electrochemically synthesized basic bismuth nitrate revealed that the material was composed of aggregates of crystals, with some individual crystals being smaller than 50 nm. The morphology can be influenced by synthesis conditions such as pH and temperature, leading to different particle shapes and sizes. For example, SEM images have shown that basic bismuth nitrate precursors can have varying morphologies and crystallinities depending on the synthesis parameters. figshare.com

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Morphology

Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the visualization of the internal structure and morphology of nanomaterials.

In the context of this compound, TEM has been used to characterize the size and shape of nanoparticles. One study on biologically produced bismuth subnitrate nanoparticles reported the formation of spherical nanostructures with a size range of 40-120 nm. nih.gov Such information is critical for understanding the material's properties, as nanoparticle size can significantly influence its reactivity and potential applications. High-resolution TEM (HRTEM) can further provide information on the crystalline nature of the nanoparticles.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide a three-dimensional profile of a sample's surface. It is a powerful tool for quantifying surface roughness and observing surface features at the nanoscale.

While direct AFM studies on pure this compound are not extensively reported, the technique has been applied to materials incorporating bismuth nitrate. For example, the surface topography of polymer composites doped with bismuth nitrate has been investigated using AFM. These studies reveal how the addition of bismuth nitrate influences the surface morphology and roughness of the composite material. AFM topographical images of a poly(vinyl alcohol)–LiClO₄ composite doped with bismuth nitrate showed changes in the surface features with varying concentrations of the dopant. Such analyses are crucial for applications where surface characteristics, such as in coatings or thin films, are important.

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Composition

Energy-Dispersive X-ray Spectroscopy (EDX), also known as EDS, is a powerful analytical technique used for the elemental analysis of a sample. researchgate.net When a sample of this compound is subjected to an electron beam in a scanning electron microscope (SEM), it emits characteristic X-rays whose energies are unique to the elements present. This allows for the qualitative identification and quantitative determination of the elemental composition.

The EDX spectrum of this compound is expected to show distinct peaks corresponding to bismuth (Bi), oxygen (O), and nitrogen (N). The presence of these elements confirms the basic composition of the compound. Bismuth typically exhibits strong signals at various energy levels, which can be used for its quantification. The relative atomic percentages of these elements can be calculated from the intensities of their respective X-ray peaks, providing insight into the stoichiometry of the specific bismuth oxynitrate species being analyzed. It is important to note that EDX analysis provides localized elemental information, and multiple point analyses or area mapping are often performed to assess the homogeneity of the sample.

Below is a table representing the expected elemental composition of a common form of this compound, Bi₅O(OH)₉(NO₃)₄, as would be determined by EDX analysis.

ElementAtomic SymbolTheoretical Atomic %
BismuthBi12.5
OxygenO55.0
NitrogenN10.0
HydrogenH22.5
(Note: EDX does not typically detect hydrogen.)

Laser Scanning Microscopy (LSM)

Laser Scanning Microscopy (LSM), including its confocal variant (CLSM), is a high-resolution optical imaging technique that creates detailed three-dimensional images of a sample's surface topography. muanalysis.com It works by scanning a focused laser beam across the sample and detecting the reflected light. muanalysis.com This method provides non-contact surface characterization and can be used to assess surface roughness and visualize microstructures. muanalysis.com

Despite its capabilities in materials science for surface analysis, a review of the scientific literature indicates that Laser Scanning Microscopy is not a commonly employed technique for the characterization of this compound. While LSM could potentially be used to study the surface features of crystalline or powdered forms of this compound, there is a lack of published research demonstrating its specific application to this compound.

Other Analytical Techniques

Beyond the primary characterization methods, a range of other analytical techniques provide crucial information about the physical and chemical properties of this compound.

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles suspended in a liquid. nih.govnih.gov It works by analyzing the fluctuations in the intensity of laser light scattered by the particles undergoing Brownian motion. nih.gov Smaller particles move more rapidly, causing faster fluctuations in the scattered light, while larger particles move more slowly, resulting in slower fluctuations. The Stokes-Einstein equation is then used to relate the measured diffusion coefficient of the particles to their hydrodynamic diameter.

For this compound, which is often used in powdered form and can be dispersed in a liquid to form a suspension, DLS is an invaluable tool for determining the particle size distribution. This is particularly relevant for applications where particle size can influence reactivity, dissolution rate, and bioavailability. The results from a DLS analysis typically provide the mean hydrodynamic diameter of the particles and the polydispersity index (PDI), which indicates the breadth of the size distribution. A lower PDI value signifies a more monodisperse (uniform) particle size distribution.

The following table presents representative DLS data for bismuth-based nanoparticles in an aqueous suspension, illustrating the type of information obtained from this technique.

ParameterValue
Mean Hydrodynamic Diameter220 nm
Polydispersity Index (PDI)0.25
Measurement Temperature25°C
Suspending MediumDeionized Water

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. tainstruments.com This method is particularly useful for studying the thermal stability and decomposition pathways of compounds like this compound.

When subjected to heating, this compound undergoes a multi-step decomposition process. wikipedia.orgresearchgate.net A typical TGA curve for this compound will show distinct weight loss steps corresponding to the removal of adsorbed and structural water, followed by the decomposition of the nitrate and hydroxide groups. wikipedia.orgresearchgate.netrsc.org The final decomposition product at elevated temperatures is typically pure bismuth (III) oxide (Bi₂O₃). wikipedia.orgresearchgate.net By analyzing the temperature ranges and the percentage of mass loss at each stage, researchers can gain insights into the compound's composition and thermal stability.

The table below provides a representative summary of the thermal decomposition stages of a this compound sample as determined by TGA.

Temperature Range (°C)Weight Loss (%)Decomposition Step
30 - 150~3%Loss of adsorbed water
150 - 260~5%Loss of structural water and initial decomposition
260 - 500~12%Decomposition of nitrate and hydroxide groups
> 500-Stable Bismuth (III) oxide (Bi₂O₃) residue

Nitrogen adsorption-desorption analysis, commonly known as the Brunauer-Emmett-Teller (BET) method, is a standard technique for determining the specific surface area of a solid material. anton-paar.com The analysis also provides information about the pore volume and pore size distribution through the Barrett-Joyner-Halenda (BJH) method. lucideon.com The technique involves the adsorption of nitrogen gas onto the surface of the material at cryogenic temperatures. By measuring the amount of gas adsorbed at various pressures, a BET isotherm is generated, from which the surface area can be calculated.

The surface area and porosity of this compound are important physical properties that can influence its performance in applications such as catalysis and as an adsorbent. Materials with a higher surface area generally exhibit greater reactivity. The shape of the nitrogen adsorption-desorption isotherm can indicate the type of porosity present (e.g., microporous, mesoporous, or macroporous). For instance, a Type IV isotherm with a hysteresis loop is characteristic of mesoporous materials.

The following table presents typical results from an N₂ adsorption analysis of a this compound sample.

ParameterMethodValue
Specific Surface AreaBET39.20 m²/g
Total Pore VolumeBJH0.05 cm³/g
Average Pore DiameterBJH19.84 nm

The purity and exact composition of this compound are critical for its use, particularly in pharmaceutical applications. nihs.go.jpdrugfuture.com Various chemical analysis methods are employed to ensure the material meets required specifications.

One common method for determining the bismuth content is through complexometric titration. nihs.go.jpnsf.govpublications.gc.ca In this procedure, a weighed amount of the dried this compound is dissolved in nitric acid. nihs.go.jpdrugfuture.com The resulting solution is then titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA), which forms a stable complex with the bismuth ions. nihs.go.jpnsf.gov An indicator, such as xylenol orange, is used to signal the endpoint of the titration, which is typically a color change from red-purple to yellow. nihs.go.jp

Pharmacopoeial standards, such as the United States Pharmacopeia (USP), specify the acceptable range for the bismuth content in Bismuth Subnitrate, a common form of this compound. sigmaaldrich.comdrugfuture.com These standards also outline tests for the presence of impurities such as chloride, sulfate (B86663), ammonium (B1175870), copper, lead, and arsenic. nihs.go.jpdrugfuture.com

The table below shows a typical specification for the bismuth content in this compound, comparing the theoretical value for Bi₅O(OH)₉(NO₃)₄ with a typical acceptable range found in pharmacopoeial monographs.

ParameterTheoretical Value (for Bi₅O(OH)₉(NO₃)₄)Acceptable Range (USP)
Bismuth (Bi) Content (%)~71.5%71.5% - 74.5% (as Bi)

Theoretical Investigations and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable method for investigating the electronic, structural, and catalytic properties of bismuth-based materials. By solving the Schrödinger equation within an approximate framework, DFT can elucidate complex phenomena that are difficult to probe experimentally.

DFT calculations are instrumental in mapping out the reaction pathways for various catalytic processes on the surface of bismuth compounds. For the electrochemical nitrogen reduction reaction (NRR), theoretical studies explore different mechanisms such as the distal, alternating, and enzymatic pathways to understand the step-by-step conversion of N₂ to ammonia (B1221849). researchgate.netmdpi.com These calculations help identify the potential-determining step, which is often the initial hydrogenation of adsorbed N₂. mdpi.com

Similarly, for nitrate (B79036) reduction (NO₃RR) and carbon dioxide reduction (CO₂RR), DFT is used to investigate the adsorption of reactants and the energetics of intermediate species. researchgate.netresearchgate.net In CO₂RR on bismuth-based catalysts, the formation of formic acid (HCOOH) is a key pathway studied. digitellinc.com Computational models analyze the stability of intermediates like *OCHO and *COOH to determine the most favorable reaction route. digitellinc.comresearchgate.net Bismuth's potential as a catalyst for these reactions is rooted in its ability to form strong bonds with nitrogen and effectively adsorb nitrate, a characteristic that can be thoroughly investigated using DFT. researchgate.net

ReactionKey Intermediates Studied via DFTCommon Pathways Investigated
Nitrogen Reduction (NRR)N₂, *N₂H, *NH, *NH₂Distal, Alternating, Enzymatic mdpi.com
Nitrate Reduction (NO₃RR)NO₃, NO₂, *NO, *NOHStepwise Hydrogenation researchgate.netresearchgate.netcaltech.edu
CO₂ Reduction (CO₂RR)OCHO, *COOHFormate (B1220265) Pathway, CO Pathway digitellinc.comresearchgate.net

Understanding the electronic properties of Bismuth (III) nitrate oxide is crucial for its application in photocatalysis and electronics. DFT calculations, often employing the generalized gradient approximation (GGA), are used to determine the electronic band structure and density of states (DOS). researchgate.netresearchgate.neteurjchem.com

A detailed study on Bi₅O₇NO₃ revealed its semiconductor nature, identifying two direct energy gap transitions of 2.84 eV and 3.66 eV when calculated at the experimental lattice parameters. researchgate.netresearchgate.neteurjchem.com Such calculations provide an effective way to estimate the chemical nature of the valence and conduction bands. researchgate.net The choice of exchange-correlation functional, such as Perdew, Burke and Ernzerhof (PBE) or Becke-Lee-Yang-Parr (BLYP), can influence the precise band gap values obtained. researchgate.net

CompoundDFT FunctionalCalculated Band Gap (eV)Band Gap Type
Bi₅O₇NO₃GGA (PBE, BLYP, etc.)2.84 researchgate.netresearchgate.neteurjchem.comDirect researchgate.netresearchgate.neteurjchem.com
Bi₅O₇NO₃GGA (PBE, BLYP, etc.)3.66 researchgate.netresearchgate.neteurjchem.comDirect researchgate.netresearchgate.neteurjchem.com

The catalytic activity of a material is highly dependent on its surface structure. DFT calculations allow for the determination of adsorption energies of reactant molecules on specific, well-defined crystal facets. This analysis helps to identify the most active sites for a given reaction. For instance, studies on related bismuth oxides have shown that different facets exhibit varying affinities for reactants. Research on β-Bi₂O₃ has demonstrated that its exposed (101) facets facilitate strong nitrogen adsorption and activation, which is crucial for the nitrogen reduction reaction. acs.org By calculating and comparing the adsorption energies on facets like {100}, {010}, or {001}, researchers can predict which crystal morphologies will yield the highest catalytic efficiency. researchgate.net

DFT is a powerful predictive tool for assessing how introducing dopant atoms into the this compound lattice can tailor its properties. Theoretical models can simulate the effects of various dopants on the electronic structure, charge distribution, and formation of defects like oxygen vacancies. mdpi.commdpi.com

For example, studies on other bismuth-based materials show that doping can narrow the bandgap, enhancing visible-light absorption. nih.govnih.gov Doping can also improve the separation efficiency of photoexcited electron-hole pairs and prolong carrier lifetimes, which are key factors for enhancing photocatalytic performance. mdpi.comnih.gov DFT calculations can predict which dopants are most likely to induce these beneficial changes, guiding experimental efforts to synthesize more efficient catalysts. mdpi.com

DopantHost Material (Example)Predicted Effects (from DFT/Experimental Studies)
Magnesium (Mg)β-Bi₂O₃Creates oxygen vacancies, reduces bandgap, enhances charge separation. mdpi.com
Bismuth (Bi³⁺)g-C₃N₄Narrows bandgap, improves electron-hole separation, prolongs carrier lifetimes. nih.gov
Iron (Fe), Bismuth (Bi)LaCoO₃Alters redox potential, geometry, and catalytic activity. researchgate.net

The efficiency of this compound in electronic and photocatalytic applications depends heavily on its ability to transport charge carriers (electrons and holes). DFT calculations can be employed to investigate the material's intrinsic charge conductivity. researchgate.net By analyzing the band structure and the effective mass of charge carriers, theoretical models can provide insights into charge mobility. Furthermore, DFT is used to study the effect of structural modifications, such as doping or the creation of heterojunctions, on the charge-separation ability. Enhanced separation of electron-hole pairs is a critical factor for improving photocatalytic efficiency, as it minimizes recombination and makes more charge carriers available for redox reactions on the catalyst's surface. mdpi.comnih.gov

Modeling of Crystal Structures and Polycations

The crystal chemistry of basic bismuth nitrates is notably complex, often characterized by the presence of large, cage-like polycations. Computational modeling is essential for accurately describing these intricate structures. researchgate.netresearchgate.net These materials are typically composed of complex ions with the general formula [Bi₆Oₓ(OH)₈₋ₓ]⁽¹⁰⁻ˣ⁾⁺, with the most common being [Bi₆O₄(OH)₄]⁶⁺ and [Bi₆O₅(OH)₃]⁵⁺. researchgate.netmdpi.com

Structural models derived from experimental data and refined with computational methods show that these polycationic clusters are linked with nitrate anions and sometimes water molecules. researchgate.netrsc.org Depending on the synthesis conditions, such as fast or slow crystal growth, these compounds can form different crystal structures, including ordered and disordered arrangements. researchgate.netdtu.dk Theoretical models have described these structures within various crystal systems, such as monoclinic (space group P2₁) and trigonal (space group R3̄), providing detailed lattice parameters and atomic positions that are crucial for understanding the material's properties. dtu.dkrsc.org

Polycationic ClusterGeneral FormulaAssociated Crystal System (Example)
[Bi₆O₄(OH)₄]⁶⁺[Bi₆Oₓ(OH)₈₋ₓ]⁽¹⁰⁻ˣ⁾⁺Monoclinic, Trigonal researchgate.netdtu.dk
[Bi₆O₅(OH)₃]⁵⁺[Bi₆Oₓ(OH)₈₋ₓ]⁽¹⁰⁻ˣ⁾⁺Monoclinic, Trigonal researchgate.netmdpi.comdtu.dk
[Bi₆O₆(OH)₃]³⁺-Tetragonal rsc.org

Theoretical Projections vs. Experimental Outcomes

An ab initio theoretical study of the hydration mechanism of the Bi³⁺ ion has provided valuable insight, concluding that the lone pairs on the Bi³⁺ ions are stereochemically active, which helps to explain the distorted coordination geometries observed experimentally in these cluster compounds. wikipedia.org Nevertheless, this does not extend to a full structural comparison of the entire crystal lattice.

The majority of computational studies on bismuth-containing materials have focused on simpler oxides like α-Bi₂O₃ or other mixed-metal systems, rather than the complex, hydrated, multi-ion structures characteristic of this compound. Therefore, the following sections present the robust experimental data available, highlighting the parameters that would be targeted for comparison in future theoretical work.

Experimentally Determined Crystal Structures

This compound is not a single compound but a family of basic nitrates, often crystallizing with complex cluster cations. Experimental techniques, primarily single-crystal X-ray diffraction and neutron powder diffraction, have been pivotal in determining their structures.

One of the most well-characterized forms is Bi₆O₄(OH)₄₆ . Its structure has been determined with high precision. researchgate.net Another commonly studied form involves a mixture of two different cluster ions, with a general formula [Bi₆O₄(OH)₄]₀.₅₄[Bi₆O₅(OH)₃]₀.₄₆(NO₃)₅.₅₄ . dtu.dkrsc.org The crystallographic data for these compounds provide a benchmark for any future theoretical modeling.

The tables below summarize the experimentally determined unit cell parameters for these representative compounds. These values serve as the definitive experimental outcomes against which theoretical projections would be measured.

Table 1: Experimental Crystallographic Data for Bi₆O₄(OH)₄₆

ParameterExperimental ValueTechnique
Crystal SystemRhombohedralSynchrotron X-ray Microcrystal Diffraction
Space GroupR-3
Unit Cell 'a' (Å)15.1332(6)
Unit Cell 'c' (Å)15.7909(9)

Data sourced from Henry, N. et al. (2006). researchgate.net

Table 2: Experimental Crystallographic Data for [Bi₆O₄(OH)₄]₀.₅₄[Bi₆O₅(OH)₃]₀.₄₆(NO₃)₅.₅₄

ParameterExperimental ValueTechnique
Crystal SystemTrigonalNeutron Powder Diffraction
Space GroupR-3
Unit Cell 'a' (Å)15.1865(1)
Unit Cell 'c' (Å)15.8416(1)

Data sourced from Christensen, A. N. & Lebech, B. (2012). dtu.dkrsc.org

Discussion on Discrepancies and Model Validation

In computational chemistry, achieving a perfect match between theoretical projections and experimental outcomes is challenging. Discrepancies can arise from several factors:

Approximations in Theoretical Models: Methods like DFT rely on approximations for the exchange-correlation functional, which can affect the accuracy of calculated energies and geometries.

Basis Set Selection: The choice of basis set can influence the accuracy of the calculations, especially for heavy elements like bismuth where relativistic effects are significant.

Environmental Effects: Theoretical calculations are often performed on idealized, perfect crystals at 0 K, whereas experimental data is collected from real crystals at finite temperatures, which possess thermal vibrations and may contain defects or disorder. researchgate.net For example, the structure of Bi₆O₄(OH)₄₆ is known to be built from polycations that are disordered over two positions. researchgate.net Modeling such disorder computationally is highly complex.

Future theoretical work would need to accurately model not only the primary Bi-O bond lengths within the clusters but also the complex network of hydrogen bonds and the interactions with the nitrate anions that hold the crystal lattice together. A close agreement between calculated and experimental unit cell parameters, as listed in the tables above, would be a primary indicator of a successful theoretical model.

Conclusion and Future Outlook

Current Advancements and Key Research Directions for Bismuth (III) Nitrate (B79036) Oxide

Recent research into bismuth oxynitrate has illuminated its significant potential in diverse scientific and technological fields. Key advancements are concentrated in environmental remediation, materials science, and medicine, where its unique structural and chemical properties are being leveraged.

One of the most promising research directions is in photocatalysis . Scientists have successfully synthesized layered bismuth oxynitrate structures, such as Bi₂O₂(OH)(NO₃), using methods like simple hydrothermal synthesis. researchgate.netrsc.org These materials demonstrate notable photocatalytic activity for the degradation of organic pollutants like Rhodamine B under visible light. researchgate.net Research has shown that adjusting synthesis conditions, such as the pH of the precursor solution, can optimize the photocatalytic efficiency. For instance, a sample prepared at a precursor pH of 5.00 exhibited a rate constant significantly higher than those prepared at other pH levels, an effect attributed to the presence of NO₃⁻ complexes on the material's surface which aid in migrating photo-induced holes. rsc.org

Another key area of advancement is in environmental remediation for the sequestration of contaminants. Bismuth subnitrate has been studied for its ability to interact with and immobilize hazardous materials found in subsurface environments, such as those at legacy nuclear processing sites. rsc.org These bismuth-based materials undergo hydrolysis and ion exchange reactions in aqueous solutions, allowing them to capture a range of negatively charged contaminants. rsc.org

In the realm of electrochemistry , bismuth oxynitrate is being explored for the development of advanced sensors. Heterostructures combining bismuth oxide and bismuth subnitrate (specifically Bi₅O₇NO₃) have been used to modify screen-printed electrodes for the non-enzymatic sensing of paracetamol. mdpi.com These modified sensors show a significant enhancement in performance, with increased sensitivity and improved capacitive current compared to unmodified electrodes, highlighting the synergistic effects of the oxide/oxynitrate combination. mdpi.com

The medical field continues to be a primary focus for bismuth compounds. Historically used to treat gastrointestinal ailments, bismuth subnitrate's effectiveness against Helicobacter pylori has led to a resurgence in its use. nih.govmdpi.com Current research is expanding beyond this, investigating its potential as an antibiotic adjuvant to combat multidrug-resistant microbes and its applications in treating viral and parasitic infections. nih.govmdpi.com The development of bismuth-based nanoparticles is also a critical research direction, aiming to enhance antimicrobial and antioxidant activities. nih.gov

Table 1: Performance Metrics of Bismuth Oxynitrate in Recent Applications

Application AreaSpecific Compound/HeterostructureKey Performance MetricFinding
Photocatalysis Layered Bismuth OxynitrateRate constant for Rhodamine B degradation0.05 min⁻¹ (at optimal precursor pH of 5.00) rsc.org
Electrochemistry Bi₂O₃ / Bi₅O₇NO₃ Heterostructure on SPESensitivity for Paracetamol detection48.47 ± 0.32 µA/mM (an increase of up to 70% vs. bare electrode) mdpi.com
Medicine Bismuth Subsalicylate (BSS), Colloidal Bismuth Subcitrate (CBS)Minimum Inhibitory Concentration (MIC) vs. H. pylori<6.25 µg/mL nih.gov

Emerging Challenges and Opportunities in Synthesis and Application

Despite significant progress, the synthesis and application of bismuth oxynitrate face several challenges that also present opportunities for innovation.

A primary challenge in synthesis is achieving high purity and controlled morphology, especially in large-scale production. The production process can be costly, particularly if it requires high-purity bismuth as a starting material. google.com Processes starting from crude bismuth oxide must effectively remove impurities like lead, copper, and arsenic, which can complicate the synthesis and impact the final product's performance. google.com However, this challenge creates an opportunity to develop more cost-effective and environmentally friendly synthesis routes, such as solvothermal or hydrothermal methods that allow for greater control over particle size, crystallinity, and surface properties. rsc.orgrsc.org The synthesis of composite nanostructures, for example, by combining basic bismuth nitrate with pentabismuth heptaoxide nitrate, offers an avenue to tune band gap energy and enhance photocatalytic activity. researchgate.net

In medical applications , the primary challenge is the low bioavailability of most bismuth compounds. nih.govmdpi.com Less than 1% of orally ingested bismuth is typically absorbed, which can limit its systemic therapeutic effects. nih.gov This poor solubility in physiological environments is a significant hurdle. mdpi.com This limitation, however, drives the opportunity to design and synthesize new bismuth complexes and drug delivery systems. Research is growing in the development of bismuth nanoparticles and coordination polymers that may offer improved solubility, targeted delivery, and enhanced efficacy against pathogens and cancer cells. nih.govresearchgate.net

An emerging opportunity lies in the creation of novel heterostructures and composite materials . As demonstrated in electrochemical sensors, combining bismuth oxynitrate with other materials like bismuth oxide can lead to synergistic effects and superior performance. mdpi.com This opens up possibilities for designing advanced materials for a wide range of applications, from catalysis and energy storage to electronics. Computational studies can aid in this effort by modeling the interactions between different components and predicting the properties of new composite structures. mdpi.com

Interdisciplinary Research Prospects and Technological Impact

The future of bismuth oxynitrate is inherently interdisciplinary, lying at the intersection of chemistry, materials science, medicine, and environmental engineering. The potential technological impact of research in this area is substantial.

Materials Science and Nanotechnology: The ability to synthesize bismuth oxynitrate in various morphologies, from layered sheets to nanoparticles, is a significant prospect. researchgate.netacs.org This research intersects with nanotechnology to create materials with tailored electronic, optical, and catalytic properties. These advanced materials could find applications in next-generation electronics, thermoelectric devices, and more efficient catalysts for industrial chemical synthesis. acs.org

Environmental Engineering: The application of bismuth oxynitrate in photocatalysis and contaminant sequestration represents a major technological impact on environmental protection. researchgate.netrsc.org Future interdisciplinary work could involve combining these materials with other technologies to create comprehensive water and soil purification systems. Research could focus on developing reusable photocatalytic membranes or reactive barriers for in-situ groundwater remediation.

Biomedicine and Pharmacology: The convergence of bismuth chemistry with medicine offers profound prospects. The development of novel bismuth-based drugs requires collaboration between inorganic chemists, pharmacologists, and medical researchers. nih.govresearchgate.net Future research will likely focus on elucidating the precise mechanisms of action of bismuth compounds against various biological targets, from bacterial enzymes to cancer cells. patsnap.com The design of bismuth-containing metal-organic frameworks (MOFs) is a new frontier for applications like targeted drug delivery. researchgate.net This research could lead to new treatments for infectious diseases, cancer, and parasitic illnesses, addressing critical global health challenges like antibiotic resistance. nih.govmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.